Technical Documentation Center

4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide
  • CAS: 2101200-80-8

Core Science & Biosynthesis

Foundational

Synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide: A Technical Guide

Executive Summary As a critical building block in modern medicinal chemistry, 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide serves as a highly versatile intermediate. Pyrazole-3-carboxamide derivatives are frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in modern medicinal chemistry, 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide serves as a highly versatile intermediate. Pyrazole-3-carboxamide derivatives are frequently utilized in the design of kinase inhibitors, PDE5 inhibitors, and PROTAC (Proteolysis Targeting Chimera) warheads due to their favorable hydrogen-bonding profiles and metabolic stability[1]. This technical guide provides an authoritative, self-validating synthetic route to this compound, ensuring high regioselectivity, chemoselectivity, and overall yield.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the target molecule relies on a linear, three-step sequence starting from the commercially available ethyl 4-nitro-1H-pyrazole-3-carboxylate .

  • Regioselective N-Alkylation: The pyrazole core is first alkylated at the N1 position. The inherent challenge in pyrazole chemistry is the tautomerization that can lead to a mixture of N1 and N2 alkylated isomers. However, the steric bulk of the C3-ester group heavily disfavors N2 alkylation, allowing for highly regioselective N1-propylation[2].

  • Direct Aminolysis: The ethyl ester is converted to an N-methyl amide. Typically, unactivated esters resist direct aminolysis. In this system, the strongly electron-withdrawing 4-nitro group significantly increases the electrophilicity of the adjacent C3-carbonyl, enabling direct, catalyst-free nucleophilic acyl substitution[2].

  • Chemoselective Nitro Reduction: The final step requires the reduction of the 4-nitro group to a primary amine without cleaving the N-propyl bond or over-reducing the pyrazole ring. Catalytic hydrogenation using Palladium on Carbon (Pd/C) achieves this cleanly[1].

Synthetic Workflow Diagram

SynthesisRoute SM Ethyl 4-nitro-1H- pyrazole-3-carboxylate Int1 Ethyl 4-nitro-1-propyl- 1H-pyrazole-3-carboxylate SM->Int1 Step 1: N-Alkylation 1-Iodopropane, K2CO3 DMF, 40°C Int2 N-methyl-4-nitro-1-propyl- 1H-pyrazole-3-carboxamide Int1->Int2 Step 2: Amidation CH3NH2, EtOH 60°C Product 4-Amino-N-methyl-1-propyl- 1H-pyrazole-3-carboxamide Int2->Product Step 3: Reduction H2, Pd/C, MeOH RT, 1 atm

Synthetic workflow for 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide.

Step-by-Step Experimental Protocols

Step 1: Regioselective N-Alkylation

Objective: Regioselective installation of the 1-propyl group. Mechanistic Causality: Deprotonation of the acidic pyrazole N-H with potassium carbonate (K₂CO₃) generates a highly nucleophilic pyrazolide anion[3]. The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent is critical; it heavily solvates the potassium counter-ion, leaving the pyrazolide anion "naked" and highly reactive[4]. Alkylation with 1-iodopropane occurs preferentially at the N1 position due to the steric hindrance exerted by the adjacent C3-ethyl ester group[2].

Self-Validating Protocol:

  • Charge a dry, nitrogen-flushed round-bottom flask with ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (0.5 M).

  • Add finely powdered K₂CO₃ (2.0 eq) and stir at ambient temperature for 15 minutes to ensure complete deprotonation.

  • Add 1-iodopropane (1.2 eq) dropwise. Stir the reaction mixture at 40 °C for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak is consumed and the product peak ([M+H]⁺ 228) dominates.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate .

Step 2: Direct Aminolysis (Amidation)

Objective: Conversion of the ethyl ester to an N-methyl carboxamide. Mechanistic Causality: Direct aminolysis of unactivated esters is typically sluggish. However, the presence of the strongly electron-withdrawing 4-nitro group on the pyrazole ring significantly increases the electrophilicity of the C3-carbonyl carbon. This allows for direct, catalyst-free nucleophilic acyl substitution by methylamine[2].

Self-Validating Protocol:

  • Dissolve ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in a 33% solution of methylamine in absolute ethanol (10.0 eq of CH₃NH₂).

  • Seal the reaction vessel and heat to 60 °C for 8 hours.

  • IPC: Monitor via TLC (DCM/MeOH 9:1). The product spot will appear more polar (lower Rf) than the starting material.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methylamine and ethanol.

  • Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to afford pure N-methyl-4-nitro-1-propyl-1H-pyrazole-3-carboxamide . Note: The trituration step inherently validates purity by washing away any non-polar unreacted starting materials.

Step 3: Chemoselective Nitro Reduction

Objective: Chemoselective reduction of the 4-nitro group to the target 4-amino API. Mechanistic Causality: The nitro group must be reduced without cleaving the N-propyl bond or over-reducing the pyrazole core. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere is the optimal method[1]. The reaction proceeds via sequential transfer of hydride species on the palladium surface, cleanly yielding the primary amine.

Self-Validating Protocol:

  • Dissolve N-methyl-4-nitro-1-propyl-1H-pyrazole-3-carboxamide (1.0 eq) in HPLC-grade methanol (0.2 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of nitrogen to prevent ignition of the solvent.

  • Evacuate the flask and backfill with hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 4-6 hours.

  • IPC: Confirm completion via LC-MS (target [M+H]⁺ 183). The distinct yellow color of the nitro intermediate will fade to a colorless or pale solution upon complete reduction.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Concentrate the filtrate in vacuo to yield 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide as a highly pure solid.

Quantitative Data & Analytical Validation

To ensure rigorous quality control across the synthetic workflow, the following table summarizes the expected quantitative yields and key analytical markers for each isolated intermediate and the final product.

StepIntermediate / ProductExpected YieldKey ¹H NMR Shifts (ppm)LC-MS [M+H]⁺
1 Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate78 - 85%4.15 (t, 2H, N-CH₂), 8.25 (s, 1H, Ar-H)228.1
2 N-methyl-4-nitro-1-propyl-1H-pyrazole-3-carboxamide85 - 92%2.85 (d, 3H, N-CH₃), 8.50 (br s, 1H, NH)213.1
3 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide90 - 95%4.50 (br s, 2H, NH₂), 7.10 (s, 1H, Ar-H)183.1

References

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide: A Technical Guide for Drug Discovery

Executive Summary The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is a highly privileged, multi-functional heterocyclic scaffold utilized extensively in modern medicinal chemistry. Pyrazole cores are ubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is a highly privileged, multi-functional heterocyclic scaffold utilized extensively in modern medicinal chemistry. Pyrazole cores are ubiquitous in drug discovery due to their bioisosteric relationship with phenyl and imidazole rings, offering superior metabolic stability and precise hydrogen-bonding geometries. This specific derivative is meticulously functionalized to serve as a versatile intermediate for synthesizing complex pharmacophores, particularly in the development of G-protein coupled receptor (GPCR) modulators such as APJ receptor agonists ()[1] and GPR17 inhibitors for neurodegenerative diseases ()[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative deep-dive into the physicochemical properties, structural causality, and self-validating synthetic protocols required to handle and functionalize this critical building block.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical before integrating it into a larger drug discovery pipeline. The structural features of this pyrazole derivative are not arbitrary; each moiety serves a specific causal function in both synthetic reactivity and final pharmacological efficacy.

Quantitative Data Summary
PropertyValueCausality / Structural Significance
Molecular Formula C₈H₁₄N₄ODefines the core mass and elemental composition.
Molecular Weight 182.22 g/mol Low MW ensures the final drug candidate remains within Lipinski's Rule of 5 after downstream fragment growth.
Estimated LogP 0.8 – 1.2The 1-propyl group provides optimal lipophilicity for cell membrane permeation without inducing excessive hydrophobicity[1].
H-Bond Donors 2 (-NH₂, -CONH-)Facilitates directed interactions with target receptor binding pockets (e.g., GPCR active sites).
H-Bond Acceptors 3 (C=O, Pyrazole N, Amino N)Enables multifaceted coordination with target proteins and improves aqueous solubility.
Topological Polar Surface Area ~75 ŲFalls within the excellent range for central nervous system (CNS) penetration, critical for targets like GPR17[2].
Structural Causality
  • 1-Propyl Group : Modulates the overall lipophilicity of the scaffold. Unlike a bulky tert-butyl group, the linear propyl chain enhances membrane permeability while avoiding excessive steric hindrance that could block the active face of the pyrazole during receptor binding[1].

  • N-Methylcarboxamide : Acts as a highly directional hydrogen bond donor/acceptor pair. The N-methyl substitution restricts the rotational freedom of the amide bond compared to a primary amide, locking the conformation to favor specific receptor pocket interactions.

  • 4-Amino Group : An electron-donating group that enriches the electron density of the pyrazole core. Synthetically, it serves as the primary nucleophilic handle for downstream functionalization, such as urea formation, acylation, or Buchwald-Hartwig cross-coupling.

Synthetic Methodology & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints. The synthesis typically begins with commercially available precursors such as 1-propyl-1H-pyrazole-3-carboxylic acid ()[3].

SyntheticWorkflow A 1-Propyl-1H-pyrazole- 3-carboxylic acid (Starting Material) B Nitration (HNO3 / H2SO4) A->B Step 1 C 4-Nitro-1-propyl-1H- pyrazole-3-carboxylic acid B->C Electrophilic Aromatic Substitution D Amidation (MeNH2, HATU, DIPEA) C->D Step 2 E 4-Nitro-N-methyl-1-propyl- 1H-pyrazole-3-carboxamide D->E Peptide Coupling F Reduction (Pd/C, H2) E->F Step 3 G 4-Amino-N-methyl-1-propyl- 1H-pyrazole-3-carboxamide (Target Scaffold) F->G Catalytic Hydrogenation

Synthetic workflow for 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide.
Step 1: Electrophilic Aromatic Nitration
  • Procedure : Dissolve 1-propyl-1H-pyrazole-3-carboxylic acid in concentrated H₂SO₄ at 0 °C. Slowly add fuming HNO₃ dropwise. Stir at room temperature for 4 hours, then pour over crushed ice to precipitate the 4-nitro intermediate.

  • Causality : The pyrazole core undergoes electrophilic aromatic substitution preferentially at the 4-position, as the 3- and 5-positions are deactivated by the carboxylic acid and the N-alkyl group, respectively.

  • Validation Checkpoint : Confirm completion via LC-MS. The starting material must be completely consumed, as unreacted carboxylic acid will competitively react in Step 2.

Step 2: Amidation via Peptide Coupling
  • Procedure : Dissolve the 4-nitro intermediate in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester, then add 1.5 eq of methylamine hydrochloride. Stir at room temperature for 2 hours.

  • Causality : Why HATU? HATU generates a highly reactive 7-azabenzotriazole ester, which accelerates the amidation of the sterically hindered pyrazole while suppressing side reactions. This is critical because the adjacent nitro group at the 4-position strongly withdraws electron density, reducing the electrophilicity of the carbonyl carbon if less efficient coupling agents (like EDC/NHS) are used.

  • Validation Checkpoint : IR spectroscopy should confirm the loss of the broad carboxylic acid -OH stretch (~3000 cm⁻¹) and the appearance of a sharp amide N-H stretch (~3300 cm⁻¹).

Step 3: Catalytic Hydrogenation
  • Procedure : Dissolve the nitro-amide in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours. Filter through a pad of Celite and concentrate in vacuo.

  • Causality : Why Pd/C over metal-mediated reduction? Catalytic hydrogenation provides a self-purifying reaction profile. Unlike SnCl₂ or Fe/HCl reductions which require laborious aqueous workups and risk heavy metal retention, Pd/C allows for direct filtration. This ensures the resulting 4-amino pyrazole—a strong metal chelator—is isolated with high purity.

  • Validation Checkpoint : Do not proceed to downstream drug assembly until LC-MS confirms the complete disappearance of the nitro-amide mass. The 1H-NMR must show a new broad singlet integrating to 2H around δ 4.5 ppm (DMSO-d6), confirming the primary amine.

Pharmacological Relevance & Downstream Application

Once synthesized, this scaffold is primed for integration into complex biological modulators. For example, functionalizing the 4-amino group with varied acyl chlorides or sulfonyl chlorides generates libraries of compounds that act on GPCRs.

In the context of GPR17 modulation , pyrazole derivatives have demonstrated potent inhibitory effects. GPR17 is an orphan GPCR implicated in multiple sclerosis; inhibiting this receptor promotes the differentiation of oligodendrocytes, thereby accelerating myelin repair[2]. Similarly, modifications at the N1 and C3 positions of the pyrazole core have been critical in enhancing the potency of APJ receptor agonists , which are targeted for cardiovascular therapies[1].

PharmacologicalPathway A Pyrazole Scaffold Integration B Target Pharmacophore (e.g., GPR17 Modulator) A->B Synthesis C GPCR Binding (APJ or GPR17) B->C Agonism / Antagonism D Gαi/o Protein Coupling C->D Activation E Adenylate Cyclase Inhibition D->E Signal Transduction F cAMP Level Reduction E->F Secondary Messenger G Cellular Response (Remyelination / Vasodilation) F->G Phenotypic Outcome

GPCR signaling pathway modulated by pyrazole-derived pharmacophores.

References

  • Title : Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists Source : NIH PubMed Central (PMC) URL :[Link]

  • Title: WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators Source: Google Patents URL

Sources

Foundational

spectroscopic analysis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide Authored by a Senior Application Scientist Introduction: The Analytical Imperative for Novel Pyrazole Carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for Novel Pyrazole Carboxamides

The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives, particularly pyrazole carboxamides, have demonstrated a vast range of biological activities, including applications as cholinesterase and carbonic anhydrase inhibitors.[2] The precise substitution pattern on the pyrazole scaffold dictates the molecule's pharmacological profile, making unambiguous structural confirmation a critical step in drug discovery and development.

This guide focuses on the spectroscopic characterization of a specific, novel derivative: 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide . As is common with novel chemical entities (NCEs), direct and comprehensive experimental spectra are not yet widely available in public databases. Therefore, this document adopts a dual approach rooted in rigorous scientific principles:

  • Analysis of a Key Structural Isomer: We will first examine the known data for the closely related and commercially significant isomer, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which serves as an important intermediate in industrial synthesis.[3][4]

  • Predictive Spectroscopic Elucidation: Leveraging foundational spectroscopic principles and data from analogous structures, we will construct a detailed, predicted spectroscopic profile for the target molecule. This predictive analysis serves as a robust hypothesis for researchers to validate against empirically acquired data.

This whitepaper is designed for researchers, analytical chemists, and drug development professionals, providing not only the expected data but also the underlying scientific rationale and field-proven experimental protocols.

Part 1: Molecular Structure Overview

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The key difference between our target molecule and its common isomer lies in the position of the carboxamide group on the pyrazole ring (position 3 vs. position 5). This seemingly minor change significantly alters the electronic environment of the ring and its substituents, which will be reflected in the NMR, IR, and Mass Spectra.

G cluster_target Target: 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide cluster_isomer Isomer: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Target_Mol Isomer_Mol

Caption: Molecular structures of the target compound and its common isomer.

Part 2: Predictive Spectroscopic Profile of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide

This section details the anticipated spectroscopic data for our target molecule. Each prediction is accompanied by a rationale grounded in established chemical principles.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum is based on the expected electronic shielding and deshielding effects of the pyrazole ring, the amino group, the N-propyl group, and the N-methyl carboxamide functionality.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
1~ 7.5 - 7.8Singlet1HC5-H: This lone proton on the pyrazole ring is deshielded by the aromatic system and adjacent nitrogen atoms.
2~ 5.5 - 6.5Broad Singlet2H-NH₂: The amino group protons are subject to hydrogen bonding and exchange, resulting in a broad signal. Its chemical shift is solvent and concentration-dependent.
3~ 3.8 - 4.0Triplet2HN1-CH₂-CH₂-CH₃: Protons on the carbon directly attached to the pyrazole nitrogen (N1) are deshielded. Coupled to the adjacent CH₂ group (Signal 4).
4~ 2.8 - 3.0Doublet of Triplets or Singlet (d)3HC(O)-NH-CH₃: The methyl group attached to the amide nitrogen. May appear as a doublet if coupling to the N-H proton is observed, or a singlet if exchange is rapid.
5~ 1.6 - 1.8Sextet2HN1-CH₂-CH₂-CH₃: The central methylene group of the propyl chain, coupled to the two adjacent CH₂ and CH₃ groups.
6~ 0.8 - 1.0Triplet3HN1-CH₂-CH₂-CH₃: The terminal methyl group of the propyl chain, typically found in the upfield aliphatic region.
7(Variable)Broad Singlet1HC(O)-NH-CH₃: The amide proton signal can be broad and its position is highly variable.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol provides a self-validating methodology for acquiring a high-quality spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the high-purity compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for pyrazole derivatives as it can solubilize polar compounds and slow the exchange of labile N-H protons.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse ('zg30' on Bruker systems).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Number of Scans: 16-64, to achieve a high signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Calibrate the spectrum by referencing the residual DMSO solvent peak to 2.50 ppm.[5]

    • Integrate all signals and analyze multiplicities.

Caption: Standard workflow for NMR sample analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ, ppm)Assignment Rationale
~ 165 - 170C=O: The amide carbonyl carbon is highly deshielded and appears significantly downfield. Characteristic shifts for carboxamide linkages are in the 160-170 ppm range.[6]
~ 145 - 150C4-NH₂: The pyrazole carbon bearing the amino group.
~ 135 - 140C5-H: The pyrazole carbon with the attached proton.
~ 110 - 115C3-C(O): The pyrazole carbon attached to the carboxamide group.
~ 48 - 52N1-CH₂: Carbon of the propyl group directly bonded to the pyrazole nitrogen.
~ 25 - 28C(O)-NH-CH₃: The N-methyl carbon of the amide group.
~ 22 - 25-CH₂-CH₃: The central carbon of the propyl group.
~ 10 - 12-CH₃: The terminal methyl carbon of the propyl group, appearing furthest upfield.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeRationale
3450 - 3300N-H Stretch (Amine)A pair of sharp-to-medium peaks characteristic of a primary amine (-NH₂).
3350 - 3150N-H Stretch (Amide)A single, often broad, peak for the secondary amide N-H bond.
2960 - 2850C-H Stretch (Aliphatic)Strong absorptions from the C-H bonds in the propyl and methyl groups.
1680 - 1650C=O Stretch (Amide)A very strong and sharp absorption band, characteristic of the amide I band. Its position indicates a conjugated amide system.
1620 - 1580N-H Bend (Amine)A medium intensity band from the scissoring vibration of the primary amine.
1550 - 1510N-H Bend / C-N StretchThe amide II band, a combination of N-H bending and C-N stretching.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For a molecule like this, Electrospray Ionization (ESI) in positive ion mode is an ideal technique.

Predicted Mass Spectrum Data (ESI+)

  • Molecular Formula: C₈H₁₄N₄O[3]

  • Exact Mass: 182.1168 g/mol [3]

  • Predicted (M+H)⁺ Ion: m/z 183.1246

Plausible Fragmentation Pathway:

Upon ionization, the protonated molecule can undergo fragmentation. The primary cleavage points are often the weakest bonds or those leading to stable fragments. A likely fragmentation involves the loss of the propyl group or cleavage around the amide functionality.

G Parent Parent Ion (M+H)⁺ m/z = 183.12 Frag1 Loss of Propylene (-C₃H₆) m/z = 141.08 Parent->Frag1 - 42 Da Frag2 Loss of Propyl Radical (-C₃H₇) m/z = 140.07 Parent->Frag2 - 43 Da Frag3 Amide Cleavage Loss of CONHCH₃ m/z = 125.10 Parent->Frag3 - 58 Da

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion: A Framework for Empirical Validation

This guide provides a comprehensive, predictive spectroscopic framework for the analysis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide. By detailing the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we have established a robust analytical hypothesis. The provided experimental protocols offer a clear and reliable path for researchers to acquire empirical data. The ultimate goal of this predictive work is to empower scientists to confidently and accurately confirm the structure of this and other novel chemical entities, accelerating the pace of research and development in medicinal chemistry.

References

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485351, 4-amino-1-methyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Retrieved from [Link]

  • PubMed. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Retrieved from [Link]

  • Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Chemical and Pharmacological Properties of Fosravuconazole

A Resource for Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth exploration of Fosravuconazole, a significant triazole antifungal agent. Intended for a scientific audience, this d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of Fosravuconazole, a significant triazole antifungal agent. Intended for a scientific audience, this document moves beyond a simple recitation of facts to provide a foundational understanding of its chemical characteristics, mechanism of action, and practical experimental considerations. The content herein is structured to deliver actionable insights grounded in established scientific principles.

Introduction to Fosravuconazole: A Prodrug Strategy

Fosravuconazole (CAS Number: 351227-64-0) is a pivotal advancement in antifungal therapy, primarily due to its design as a water-soluble prodrug.[1][2][3] This formulation strategy addresses the poor aqueous solubility of its active moiety, Ravuconazole (CAS Number: 182760-06-1).[4][5][6][7][8][9] Upon administration, Fosravuconazole is rapidly and extensively converted in vivo to Ravuconazole by phosphatases.[10] This conversion allows for high bioavailability and effective delivery of the active antifungal agent.[10] Fosravuconazole is approved in Japan for the treatment of onychomycosis and has shown efficacy against eumycetoma, a neglected tropical disease.[2]

Physicochemical Properties: A Comparative Analysis

A comprehensive understanding of the physicochemical properties of both the prodrug and the active compound is essential for all stages of research and development, from formulation to in vitro and in vivo testing. The key properties are summarized in Table 1.

Table 1: Comparative Physicochemical Properties of Fosravuconazole and Ravuconazole

PropertyFosravuconazoleRavuconazoleSignificance in Research & Development
CAS Number 351227-64-0[1][2][3][11][12][13][14]182760-06-1[4][5][6][7][8][9]Unambiguous identification for procurement, regulatory filings, and literature searches.
Molecular Formula C23H20F2N5O5PS[2][3][11][12][13][14]C22H17F2N5OS[4][5][6][7][8][9]Essential for mass spectrometry, elemental analysis, and calculation of molar concentrations.
Molecular Weight 547.5 g/mol [11][13][14]437.47 g/mol [4][6][7][9]Critical for accurate preparation of solutions and interpretation of quantitative data.
Solubility Highly soluble in water.[1][10]Sparingly soluble in aqueous buffers; soluble in DMSO, DMF, and ethanol.[15]Dictates solvent selection for stock solutions, formulation development, and experimental design.
Melting Point Not available~64-66°C[6]A key parameter for material characterization and stability assessment of the active drug.
pKa Not availableNot availableInfluences ionization state at physiological pH, impacting membrane permeability and target engagement.

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

Ravuconazole, the active form of Fosravuconazole, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway. Ergosterol is an indispensable component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. This dual-pronged assault on sterol homeostasis compromises the fungal cell membrane's structural and functional integrity, increasing its permeability and ultimately leading to fungal cell death. The high selectivity of azoles for fungal CYP51 over its human counterparts is a cornerstone of their therapeutic index.

G cluster_drug Drug Administration & Activation cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Fosravuconazole Fosravuconazole (Water-Soluble Prodrug) Ravuconazole Ravuconazole (Active Moiety) Fosravuconazole->Ravuconazole Phosphatases (in vivo) Lanosterol Lanosterol Ravuconazole->Lanosterol Inhibition Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) DisruptedMembrane Disrupted Membrane Integrity & Accumulation of Toxic Sterols Membrane Fungal Cell Membrane (Maintains Integrity) Ergosterol->Membrane CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Caption: The activation of Fosravuconazole and its inhibitory effect on the fungal ergosterol biosynthesis pathway.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

Determining the in vitro activity of Ravuconazole against fungal isolates is a cornerstone of preclinical evaluation. The following is a generalized protocol based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for yeast and filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Ravuconazole against a target fungal isolate.

Materials:

  • Ravuconazole (CAS 182760-06-1)

  • High-purity Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, flat-bottom, 96-well microtiter plates

  • Target fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or other appropriate growth medium

  • Sterile saline (0.85%)

  • Spectrophotometer and 0.5 McFarland standard

  • 35°C incubator

Methodology:

  • Preparation of Ravuconazole Stock Solution:

    • Accurately weigh Ravuconazole powder and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The poor aqueous solubility of Ravuconazole necessitates the use of an organic solvent for the initial stock.[15]

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C or below.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours (for yeast) or until adequate sporulation (for molds) to ensure the use of a fresh, viable culture.

    • For yeasts, suspend several colonies in sterile saline. For molds, gently harvest conidia by flooding the agar surface with saline and scraping with a sterile loop.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this standardized suspension in RPMI-1640 medium to achieve the final target inoculum concentration in the wells (typically 0.5-2.5 x 10^3 CFU/mL).

  • Microtiter Plate Preparation (Serial Dilution):

    • Create a working solution of Ravuconazole by diluting the stock solution in RPMI-1640 medium.

    • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of Ravuconazole working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process down to the desired final concentration (typically well 10). Discard 100 µL from the last dilution well.

    • Well 11 serves as the positive growth control (inoculum, no drug).

    • Well 12 serves as the sterility control (medium only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in each well is now 200 µL, and the drug concentrations are halved.

    • Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Ravuconazole that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the drug-free growth control well.

    • This can be determined visually or by reading the optical density (OD) with a microplate reader at a suitable wavelength (e.g., 530 nm).

G start Start: Prepare Ravuconazole Stock in DMSO prep_inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Prepare 96-Well Plate with Serial Dilutions of Ravuconazole in RPMI start->plate_setup inoculate Inoculate Wells with Standardized Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate at 35°C for 24-48h inoculate->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End: Report MIC Value read_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Ravuconazole.

Pharmacokinetic Profile

The pharmacokinetic profile of Fosravuconazole is characterized by its efficient conversion to Ravuconazole. The active metabolite, Ravuconazole, exhibits a long half-life, which allows for less frequent dosing schedules.[10] It is highly protein-bound and demonstrates extensive tissue distribution. Metabolism is primarily mediated by hepatic cytochrome P450 (CYP) enzymes.[10] Its elimination follows non-linear, Michaelis-Menten kinetics, particularly at higher doses, suggesting saturation of metabolic pathways.

References

  • PubChem. (n.d.). 4-(2-((1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-((phosphonooxy)methoxy)-3-(1H-1,2,4-triazol-1-yl)propyl)-4-thiazolyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). FOSRAVUCONAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). Ravuconazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fosravuconazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Ravuconazole. Retrieved from [Link]

  • ChemWhat. (n.d.). Fosravuconazole CAS#: 351227-64-0. Retrieved from [Link]

  • ResearchGate. (2003). Phosphonooxymethyl prodrugs of the broad spectrum antifungal azole, ravuconazole: Synthesis and biological properties. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fosravuconazole. Retrieved from [Link]

  • ResearchGate. (2018). Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study. Retrieved from [Link]

Sources

Foundational

tautomerism in aminopyrazole compounds

An In-depth Technical Guide to Tautomerism in Aminopyrazole Compounds Abstract Aminopyrazole scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their pharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tautomerism in Aminopyrazole Compounds

Abstract

Aminopyrazole scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their pharmacological efficacy, however, is not solely determined by their constituent atoms but is profoundly influenced by the subtle, dynamic equilibrium of tautomeric forms. This guide provides a comprehensive exploration of , delving into the fundamental principles governing this phenomenon, the critical factors that influence tautomeric preference, and the significant implications for drug design and development. We will examine the state-of-the-art analytical and computational techniques used to characterize these forms and present a self-validating framework for their investigation, ensuring scientific rigor and reproducibility for researchers in the field.

The Fundamental Landscape of Aminopyrazole Tautomerism

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a phenomenon known as prototropic tautomerism.[2][3] When an amino group is introduced at the C3 or C5 position, the complexity of this tautomerism increases, creating a dynamic equilibrium that is critical to the molecule's behavior.

Annular Tautomerism: The Primary Equilibrium

The most significant and widely studied form of tautomerism in 3(5)-aminopyrazoles is annular tautomerism . This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4] This results in two primary tautomers: the 3-aminopyrazole and the 5-aminopyrazole forms.

  • 3-Aminopyrazole (3AP): The amino group is at position C3, adjacent to the protonated ring nitrogen (N1).

  • 5-Aminopyrazole (5AP): The amino group is at position C5, adjacent to the unprotonated, pyrrole-like nitrogen (N2).

Theoretical calculations and experimental data consistently show that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) form.[5][6] For the unsubstituted parent compound, the calculated energy difference is approximately 10.7 kJ mol⁻¹.[5][6]

Amino-Imino Tautomerism: A Secondary Consideration

In addition to annular tautomerism, the presence of the exocyclic amino group introduces the possibility of amino-imino tautomerism.[7] This involves a proton shift from the amino group to a ring nitrogen, resulting in a non-aromatic imino form. While theoretically possible, studies indicate that the aromatic amino forms are significantly more stable, and the imino tautomers are generally not observed in significant populations under normal conditions.[4][8] The energetic cost of disrupting the aromaticity of the pyrazole ring is substantial.[8]

Tautomers cluster_annular Annular Tautomerism (Major) cluster_imino Amino-Imino Tautomerism (Minor) T_3AP 3-Aminopyrazole (3AP) More Stable T_5AP 5-Aminopyrazole (5AP) Less Stable T_3AP->T_5AP H⁺ Shift (Ring N) T_Imino Imino Forms (Non-Aromatic, Unstable) T_3AP->T_Imino H⁺ Shift (Side-Chain) T_5AP->T_Imino H⁺ Shift (Side-Chain) caption Aminopyrazole Tautomeric Equilibria

Caption: Primary annular and secondary amino-imino tautomerism in aminopyrazoles.

Modulators of the Tautomeric Equilibrium

The precise ratio of 3-amino to 5-amino tautomers is not fixed; it is a delicate balance influenced by a confluence of internal and external factors. Understanding these factors is paramount for predicting and controlling the molecular properties of aminopyrazole derivatives.

Electronic Nature of Substituents

The electronic character of other substituents on the pyrazole ring is a dominant factor.[9]

  • Electron-Donating Groups (EDGs): Groups like -CH₃, -NH₂, and -OH tend to stabilize the tautomer where the protonated nitrogen (N1-H) is closer to the substituent. Therefore, EDGs at position 5 favor the 3-amino tautomer. Conversely, EDGs at position 3 favor the 5-amino tautomer.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ stabilize the tautomer where the unprotonated nitrogen (N2) is closer, to better accommodate the electron-deficient ring. For instance, a strong π-acceptor at position 5 will favor the 5-amino tautomer.[4][5] In a series of 3,5-disubstituted pyrazoles, compounds with methyl and amino groups favored the tautomer with the ester/amide at position 3, while a nitro group favored the tautomer with the ester/amide at position 5.[9]

Substituent at C4/C5Electronic EffectPreferred Tautomer in Solution (DMSO)Reference
4-CNElectron-Withdrawing5-Amino Tautomer[10]
4-SCNElectron-Withdrawing5-Amino Tautomer[10]
4-OCH₃ (on Phenyl)Electron-Donating3-Amino Tautomer[10]
5-CF₃Strongly Electron-Withdrawing3-Amino Tautomer (CF₃ at C3)[4][5]
Solvent Environment

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium.[9] More polar solvents tend to stabilize the more polar tautomer.[10] Ab initio calculations have shown that increasing solvent polarity, for example when moving from the gas phase to a DMSO solution, increases the relative stability of the more polar 5-amino tautomer.[10] This is a critical consideration when translating from in-silico models to in-vitro assays.

Inter- and Intramolecular Interactions

Hydrogen bonding, both within the molecule and with the solvent, can significantly influence which tautomer predominates.[9] Intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form. Intermolecular proton exchange, often mediated by solvent molecules, is a low-energy pathway for tautomeric interconversion, with energy barriers significantly lower (10–14 kcal/mol) than intramolecular shifts (~50 kcal/mol).[4]

Implications for Drug Discovery and Development

The tautomeric state of an aminopyrazole is not an academic curiosity; it has profound, real-world consequences on a compound's viability as a drug.

  • Biological Activity: Tautomers are distinct chemical entities that can present different pharmacophores to a biological target. The position of hydrogen bond donors and acceptors changes between tautomers, leading to potentially vast differences in binding affinity and, consequently, biological activity.[4]

  • Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Solubility, lipophilicity (LogP), and acid dissociation constant (pKa) are all dependent on the dominant tautomeric form.

  • Intellectual Property: Defining and claiming a specific tautomeric form can be a cornerstone of a patent application. An incomplete understanding of a compound's tautomeric behavior can lead to challenges in securing and defending intellectual property rights.

A Validated Workflow for Tautomer Characterization

A robust and multi-faceted approach is required to unambiguously determine the tautomeric state of an aminopyrazole derivative in both solution and solid states.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_result Integrated Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (Solution State) synthesis->nmr Characterize in Solution xray X-ray Crystallography (Solid State) synthesis->xray Characterize Solid Form dft DFT Calculations (Gas & Solvated Phase) nmr->dft Correlate with Theory conclusion Definitive Tautomer Assignment & Equilibrium Constant (KT) nmr->conclusion xray->dft Validate Ground State xray->conclusion dft->conclusion caption Integrated Workflow for Tautomer Characterization

Caption: A validated workflow combining experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[11] By analyzing chemical shifts and coupling constants, particularly of ¹³C and ¹⁵N, one can distinguish between tautomers.

Protocol: Determining Tautomeric Ratio by ¹H NMR

  • Sample Preparation: Dissolve a precisely weighed sample of the aminopyrazole compound in a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often useful as it can slow proton exchange compared to solvents like CDCl₃ or CD₃OD.[10]

  • Rationale: The choice of solvent is critical. A solvent that can slow the rate of intermolecular proton exchange is necessary to observe distinct signals for each tautomer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature. If signals are broad, indicating intermediate exchange, lower the temperature of the NMR probe (e.g., to -20 °C or lower) to slow the exchange rate.[11]

  • Rationale: Lowering the temperature slows the kinetics of proton transfer, moving the system from an intermediate or fast exchange regime to the slow exchange regime on the NMR timescale, allowing for the resolution of separate peaks for each tautomer.

  • Spectral Analysis: Identify unique, well-resolved signals corresponding to each tautomer. The proton on the pyrazole ring (C4-H) is often a good diagnostic signal.

  • Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the tautomeric equilibrium constant (Kₜ).

  • Self-Validation: The experiment should be repeated in at least one other solvent of different polarity to confirm the influence of the environment on the equilibrium, validating the initial findings.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[9] It reveals precise bond lengths and the exact position of the pyrazole ring proton.

Causality Insight: While definitive for the solid state, it's crucial to remember that the crystal structure represents the lowest energy form under crystallization conditions. This may not reflect the dynamic equilibrium present in solution, where the drug will exert its biological effect.[4] Therefore, X-ray data must be complemented with solution-state studies.

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers.[5][6]

Protocol: Predicting Tautomer Stability with DFT

  • Structure Generation: Build the 3D structures of all plausible tautomers (e.g., 3-amino and 5-amino).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6] This finds the lowest energy conformation for each isolated molecule.

  • Rationale: This level of theory has been shown to provide reliable geometries and relative energies for pyrazole systems.[5][6]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies.

  • Solvation Modeling: To simulate a solution environment, repeat the optimization and energy calculations using a Polarizable Continuum Model (PCM).[10]

  • Rationale: PCM approximates the effect of the solvent's dielectric constant, providing a more realistic prediction of stability in solution and allowing for direct comparison with NMR data.

Conclusion

Tautomerism in aminopyrazole compounds is a complex but manageable phenomenon that lies at the intersection of molecular structure, chemical environment, and biological function. For researchers and drug developers, a deep, mechanistic understanding of the factors governing tautomeric equilibria is not optional—it is essential for rational drug design, the optimization of pharmacokinetic profiles, and the establishment of robust intellectual property. By employing an integrated workflow of high-resolution NMR, X-ray crystallography, and predictive computational modeling, scientists can confidently characterize and harness the tautomeric nature of these vital medicinal scaffolds.

References

  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2671. Available at: [Link]

  • Secrieru, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4466. Available at: [Link]

  • Jarończyk, M., Dobrowolski, J.C., & Mazurek, A.P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. Available at: [Link]

  • Emelina, A.A., et al. (2014). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Magnetic Resonance in Chemistry, 52(6), 277-285. Available at: [Link]

  • Gomes, G.N., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. Available at: [Link]

  • Cusimano, M.G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Available at: [Link]

  • Saloň, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 848-857. Available at: [Link]

  • Prieß, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 125. Available at: [Link]

  • Cusimano, M.G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Katritzky, A.R., & Elguero, J. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. Available at: [Link]

  • Leszczynski, J., & Milanowska, K. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3020. Available at: [Link]

  • Alkorta, I., & Elguero, J. (2003). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. The Journal of Physical Chemistry A, 107(44), 9449-9454. Available at: [Link]

  • El-Sayed, M.A.A. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Various Authors. (n.d.). Pairs of tautomeric pyrazoles. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (1986). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 24(7), 617-623. Available at: [Link]

  • Elguero, J., & Claramunt, R.M. (2010). The Use of NMR Spectroscopy to Study Tautomerism. The Tautomerism of Heterocycles. Available at: [Link]

  • Alamshany, Z.M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide as a kinase inhibitor assay protocol

An in-depth guide to the evaluation of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide as a potential kinase inhibitor is detailed below. This document provides a comprehensive protocol for a widely used kinase assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the evaluation of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide as a potential kinase inhibitor is detailed below. This document provides a comprehensive protocol for a widely used kinase assay, contextualized with scientific rationale and best practices for data interpretation.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Their dysregulation is a hallmark of many diseases, including cancer, making them a major target for drug discovery. The pyrazole scaffold is a common feature in many small molecule kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide belongs to this class of molecules, suggesting its potential as a kinase inhibitor. The N-methyl-1-propyl-1H-pyrazole core can be substituted in various ways to achieve selectivity and potency against different kinases.

This application note provides a detailed protocol for assessing the inhibitory activity of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide using a generic, yet robust, in vitro kinase assay. The principles and techniques described herein are broadly applicable to the initial characterization of novel kinase inhibitors.

Principle of the Kinase Inhibition Assay

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. A common method to quantify kinase activity is to measure the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by quantifying the amount of ADP produced in the kinase reaction.

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.

Experimental Workflow

The following diagram illustrates the overall workflow for the kinase inhibitor assay.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) prep_plate Prepare Assay Plate (Compound Dilution Series) prep_reagents->prep_plate add_kinase Add Kinase, Substrate, ATP prep_plate->add_kinase incubation1 Incubate at RT (e.g., 60 min) add_kinase->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at RT (e.g., 40 min) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT (e.g., 30 min) add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Figure 1: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, which is suitable for screening and dose-response studies.

Materials and Reagents
  • Kinase: A purified, active kinase (e.g., a tyrosine kinase like Src, or a serine/threonine kinase like Aurora A). The choice of kinase will depend on the research question.

  • Substrate: A suitable substrate for the chosen kinase (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1 for tyrosine kinases).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compound: 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Kinase Buffer: A buffer appropriate for the specific kinase. A generic buffer can be 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Plates: White, opaque 384-well plates suitable for luminescence measurements.

  • Plate Reader: A luminometer capable of reading luminescence from 384-well plates.

  • Multichannel Pipettes and Reagent Reservoirs

Experimental Procedure

1. Compound Dilution Series Preparation

  • Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a 1 mM stock.

  • In a 384-well source plate, add the diluted compound solutions. This will serve as the master plate for transferring to the assay plate.

2. Assay Plate Preparation

  • Add 1 µL of the compound dilutions from the source plate to the corresponding wells of the 384-well assay plate.

  • Include control wells:

    • No Inhibitor Control (100% Activity): Wells containing 1 µL of 100% DMSO.

    • No Kinase Control (0% Activity): Wells containing 1 µL of 100% DMSO.

3. Kinase Reaction

  • Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of the kinase and substrate should be optimized for the specific assay.

  • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.

  • Add 10 µL of the 2X kinase/substrate master mix to all wells except the "No Kinase Control" wells. To these wells, add 10 µL of kinase buffer with the substrate but without the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 21 µL.

  • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

4. Luminescence Detection

  • Add 20 µL of ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Read the luminescence on a plate reader.

Data Analysis

1. Calculation of Percent Inhibition

The percent inhibition for each compound concentration is calculated using the following formula:

Where:

  • Signal_Compound is the luminescence signal in the presence of the test compound.

  • Signal_NoKinase is the background signal from the wells with no kinase.

  • Signal_NoInhibitor is the signal from the wells with DMSO only (100% activity).

2. Dose-Response Curve and IC50 Determination

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

The results of the kinase inhibition assay can be summarized in the following table:

CompoundTarget KinaseIC50 (nM)
4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide[Kinase Name][IC50 Value]
Staurosporine (Control Inhibitor)[Kinase Name][IC50 Value]

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated from the signals of the positive and negative controls.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., staurosporine for many kinases) should be included in each assay to confirm that the assay is performing as expected.

  • Reproducibility: The experiment should be repeated on different days to ensure the reproducibility of the IC50 values.

Conclusion

This application note provides a comprehensive framework for the initial characterization of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide as a potential kinase inhibitor. The described ADP-Glo™ kinase assay is a robust and sensitive method for determining the potency of a compound against a specific kinase. By following this protocol and incorporating appropriate quality control measures, researchers can generate reliable data to guide further drug discovery efforts. The modularity of this protocol allows for its adaptation to a wide range of kinases and test compounds, making it a valuable tool in the field of kinase inhibitor research.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

Application

Application Note: Dissolution and Formulation Protocol for 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide

Target Audience: Researchers, Application Scientists, and In Vivo Pharmacologists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Context The compound 4-Amino-N-methyl-1-propyl-1H-pyrazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and In Vivo Pharmacologists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide belongs to a class of highly functionalized pyrazoles frequently utilized as structural scaffolds for kinase inhibitors and receptor ligands. Pyrazole-3-carboxamide derivatives, such as the well-characterized CDK inhibitor AT7519, often exhibit limited aqueous thermodynamic solubility due to strong intermolecular hydrogen bonding[1]. Furthermore, pyrazole-carboxamides are frequently utilized as scaffolds for enzyme inhibitors (e.g., carbonic anhydrase), necessitating precise formulation to maintain bioavailability[2].

The solubility challenge of this specific molecule arises from a "polarity conflict." The molecule possesses multiple hydrogen-bond donors (the 4-amino group and the secondary amide) and acceptors (the carbonyl oxygen and pyrazole nitrogens), which drive the formation of a highly stable, tightly packed crystal lattice. Concurrently, the 1-propyl chain introduces a localized lipophilic domain. Structural isomers and related substituted pyrazoles, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Molecular Weight: 182.22 g/mol ), share similar lipophilic and hydrogen-bonding profiles[3].

To successfully dissolve this compound for biological assays, the solvent system must first disrupt the H-bonded crystal lattice (requiring a strong polar aprotic solvent) and subsequently shield the hydrophobic propyl chain from bulk water during aqueous dilution (requiring surfactants/co-solvents).

Table 1: Physicochemical Profile
PropertyValueMechanistic Implication
Molecular Formula C₈H₁₄N₄ODetermines stoichiometric calculations.
Molecular Weight 182.22 g/mol Used for molarity conversions.
H-Bond Donors 2 (-NH₂, -NH)Drives strong crystal lattice formation; resists aqueous dissolution.
H-Bond Acceptors 3 (C=O, Pyrazole N)Requires a strong H-bond accepting solvent (e.g., DMSO) to break lattice.
Estimated Aqueous Sol. < 1 mg/mLUnsuitable for direct dissolution in PBS or saline.

Causality of Solvent Selection (The Self-Validating System)

For in vitro assays, polar aprotic solvents like DMSO are standard, as they disrupt the crystal lattice by acting as strong hydrogen-bond acceptors, a method validated for other pyrazole-3-carboxamides like GP 2a[4]. However, adding a pure DMSO stock directly to water causes rapid solvent diffusion, leaving the hydrophobic compound locally supersaturated and resulting in immediate precipitation ("crashing out").

For in vivo dosing, pure DMSO is highly toxic. We employ a co-solvent micellar system: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

  • Causality: DMSO initiates dissolution. PEG300 acts as a bridging co-solvent to lower the dielectric constant of the aqueous phase. Tween-80 (a non-ionic surfactant) uses its hydrophobic oleic acid tail to interact with the compound's propyl group, while its hydrophilic PEG chain extends into the water, forming stable micelles.

  • Self-Validation: This protocol is self-validating. If the final solution is optically clear, the micellar encapsulation was successful. If the solution turns turbid or milky, the rate of aqueous addition was too fast, causing the hydration shell to strip away from the pyrazole core.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Master Stock

Note: Always use anhydrous, cell-culture grade DMSO to prevent spontaneous hydrolysis or degradation.

  • Equilibration: Allow the vial of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired mass of the compound into a sterile microcentrifuge tube.

  • Calculation: Determine the required volume of DMSO using the table below.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex rigorously for 30 seconds.

  • Sonication: If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes. The thermal energy assists in breaking the remaining lattice interactions.

  • Storage: Aliquot into single-use vials (to avoid freeze-thaw cycles) and store at -20°C.

Table 2: Reconstitution Volumes for 10 mM Stock (DMSO)
Mass of CompoundVolume of DMSO Required
1.0 mg548.8 µL
5.0 mg2.74 mL
10.0 mg5.49 mL
Protocol B: Preparation of In Vivo Formulation (Mice/Rats)

Final Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Warning: The order of addition is strictly non-negotiable.

  • Initial Solubilization: Transfer the required amount of the compound into a sterile glass vial. Add DMSO to equal exactly 10% of your final target volume. Vortex until completely dissolved (clear solution).

  • Co-solvent Addition: Add PEG300 to equal 40% of the final target volume. Vortex for 1 minute. Mechanism: PEG300 prevents the compound from precipitating during the subsequent surfactant addition.

  • Surfactant Addition: Add Tween-80 to equal 5% of the final target volume. Vortex vigorously for 2 minutes. The solution must remain completely clear and slightly viscous.

  • Aqueous Phase Addition (Critical Step): Place the vial on a vortex mixer set to medium speed. While continuously vortexing, add Saline (0.9% NaCl) , which makes up the remaining 45% of the volume, dropwise (1 drop per second).

    • Validation Check: If the solution becomes cloudy, stop adding saline immediately, sonicate for 5 minutes until clear, and then resume dropwise addition at a slower rate.

Workflow Visualization

G Start 4-Amino-N-methyl-1-propyl- 1H-pyrazole-3-carboxamide Stock Dissolve in 100% Anhydrous DMSO (10 mM Master Stock) Start->Stock Weigh & Add InVitro In Vitro Assays Dilute in Culture Media (Final DMSO < 0.1%) Stock->InVitro Aqueous Dilution InVivo In Vivo Formulation Step 1: 10% DMSO Stock Stock->InVivo Co-solvent Prep PEG Step 2: Add 40% PEG300 (Vortex to mix) InVivo->PEG Tween Step 3: Add 5% Tween-80 (Vortex to mix) PEG->Tween Saline Step 4: Add 45% Saline (Dropwise addition) Tween->Saline Dosing Ready for Animal Dosing (Clear Solution) Saline->Dosing

Workflow for the dissolution and formulation of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide.

Troubleshooting & Stability

  • Precipitation upon media addition (In Vitro): If the compound crashes out when the DMSO stock is added to cell culture media, ensure the media is pre-warmed to 37°C. Add the DMSO stock directly into the center of the media vortex, rather than down the side of the tube.

  • Turbidity in In Vivo Formulation: Turbidity indicates micellar failure. Do not dose animals with a turbid suspension as it will cause variable pharmacokinetics and potential micro-embolisms. Discard and restart, ensuring the saline is added at a strictly dropwise rate under constant agitation.

References

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem - NIH Source: PubChem URL:[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: PMC - NIH URL:[Link]

Sources

Method

Application Note: Elucidating the DNA Binding Mechanisms of Pyrazole Carboxamides

Introduction & Mechanistic Rationale Pyrazole carboxamides are historically recognized as potent succinate dehydrogenase inhibitors (SDHIs) in agrochemistry. However, recent drug repurposing paradigms have identified the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole carboxamides are historically recognized as potent succinate dehydrogenase inhibitors (SDHIs) in agrochemistry. However, recent drug repurposing paradigms have identified these scaffolds as promising anticancer and antimicrobial agents due to their ability to target nucleic acids [[1]](). The structural causality of this interaction lies in their dual-modality: the planar pyrazole ring facilitates hydrophobic or π−π stacking interactions with DNA base pairs, while the flexible carboxamide linker acts as a robust hydrogen bond donor/acceptor, enabling deep anchoring within the DNA minor groove or partial intercalation 2.

This application note details a self-validating, multiplexed experimental protocol designed to quantify the binding affinity ( Kb​ ) and elucidate the exact binding mode (intercalation vs. groove binding) of novel pyrazole carboxamide derivatives with Calf Thymus DNA (CT-DNA).

Experimental Workflow

To ensure scientific integrity, optical spectroscopic data must be orthogonally validated by hydrodynamic measurements. The workflow below outlines this multi-tiered approach.

G A 1. Reagent Preparation & DNA Quality Control (A260/A280 Ratio) B 2. UV-Vis Titration Evaluate Hypochromism & Calculate Kb A->B C 3. Fluorescence Assay EB Competitive Displacement Calculate Ksv A->C D 4. Hydrodynamic Viscometry Measure Helix Extension (η/η0)^1/3 A->D E 5. Mechanistic Elucidation Intercalation vs. Minor Groove Binding B->E C->E D->E

Multiplexed workflow for elucidating pyrazole carboxamide-DNA binding mechanisms.

Reagents and Self-Validating Preparation

A critical failure point in DNA binding studies is protein contamination, which skews both optical absorbance and hydrodynamic viscosity.

  • Buffer System: Prepare a physiological buffer containing 5 mM Tris-HCl and 50 mM NaCl, adjusted to pH 7.4. Causality: Tris maintains the physiological pH, while the Na+ ions shield the electrostatic repulsion of the DNA phosphate backbone, stabilizing the double helix during ligand titration [[1]]().

  • DNA Quality Control (Self-Validation): Dissolve CT-DNA in the Tris-HCl buffer. Measure the absorbance ratio at 260 nm and 280 nm ( A260​/A280​ ). Proceed only if the ratio is between 1.8 and 1.9, confirming the DNA is free from protein contamination 2.

  • Ligand Preparation: Dissolve the pyrazole carboxamide derivative in DMSO to create a concentrated stock, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent DNA denaturation.

Step-by-Step Methodologies

Protocol A: UV-Vis Absorption Titration

This assay quantifies the intrinsic binding constant ( Kb​ ). When a planar molecule intercalates or strongly binds to the DNA groove, the π∗ orbital of the ligand couples with the π orbitals of the base pairs, decreasing transition probabilities and resulting in hypochromism (reduced absorbance) and bathochromism (red shift) 3.

  • Baseline: Place 2.0 mL of the pyrazole carboxamide solution (10 µM) in a quartz cuvette.

  • Titration: Sequentially add 2–5 µL aliquots of the CT-DNA stock solution to achieve a concentration gradient (e.g., 0 to 100 µM).

  • Equilibration: Incubate for 5 minutes after each addition. Causality: Non-covalent interactions require time to reach thermodynamic equilibrium.

  • Measurement: Record the absorption spectra from 200 to 400 nm.

  • Validation: Check for an isosbestic point. The presence of a sharp isosbestic point self-validates the experiment by proving that only two species (free ligand and DNA-bound ligand) exist in equilibrium without degradation.

  • Calculation: Determine Kb​ using the Wolfe-Shimer equation:

    [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/[Kb​(ϵb​−ϵf​)] 3.
Protocol B: Ethidium Bromide (EB) Competitive Displacement

Because pyrazole carboxamides often lack strong intrinsic fluorescence, a competitive displacement assay using Ethidium Bromide (EB)—a known fluorescent intercalator—is utilized 1.

  • Complex Formation: Pre-incubate 10 µM CT-DNA with 10 µM EB in Tris-HCl buffer for 30 minutes in the dark.

  • Titration: Gradually add the pyrazole carboxamide (0 to 50 µM) to the EB-DNA complex.

  • Measurement: Excite the sample at 520 nm and record the emission spectra between 550 nm and 750 nm.

  • Analysis: A decrease in emission intensity indicates the ligand is displacing EB or altering the DNA conformation to release EB. Calculate the Stern-Volmer quenching constant ( Ksv​ ) to evaluate affinity.

Protocol C: Hydrodynamic Viscometry

Spectroscopic data can be ambiguous; therefore, viscometry serves as the definitive physical validation. Intercalation forces base pairs apart, lengthening the DNA helix and increasing viscosity. Minor groove binding causes negligible changes in the hydrodynamic radius 4.

  • Setup: Mount an Ostwald micro-viscometer in a thermostated water bath strictly maintained at 25.0 ± 0.1 °C.

  • Flow Time Measurement: Measure the flow time of the pure buffer ( t0​ ) using a digital stopwatch.

  • DNA Baseline: Measure the flow time of the CT-DNA solution ( tDNA​ ).

  • Ligand Addition: Add increasing ratios of the pyrazole carboxamide to the DNA solution (e.g., [Ligand]/[DNA] ratios of 0.2 to 1.0) and measure the flow time ( t ).

  • Calculation: Plot (η/η0​)1/3 versus [Ligand]/[DNA] , where η=t−t0​ and η0​=tDNA​−t0​ .

Quantitative Data Interpretation

The table below summarizes the expected quantitative profiles to help researchers classify the binding mode of their synthesized pyrazole carboxamides.

Experimental ParameterMinor Groove Binding ProfileIntercalation ProfilePyrazole Carboxamide Example (pym-5)
UV-Vis Absorption Hyperchromism or slight hypochromismSignificant hypochromism & bathochromism (red shift)Hypochromism, Kb​≈1.06×105 M −1
Fluorescence (EB Assay) Weak/Moderate EB displacementStrong EB displacement (sharp emission drop)>50% emission decrease
Hydrodynamic Viscosity Negligible change in relative flow timeLinear increase in relative viscosityNegligible change
Binding Energy ( ΔG ) Spontaneous (Negative)Highly Spontaneous (More Negative)Spontaneous (Minor groove model)

Note: Compound pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide) demonstrates a classic minor groove binding profile with high affinity, validating the capacity of the pyrazole carboxamide scaffold to strongly affect DNA conformation without classical intercalation 4.

References

  • Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL: [Link]

  • Title: Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies Source: ACS Omega URL: [Link]

  • Title: Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents Source: MDPI URL: [Link]

Sources

Application

Introduction: The Rationale for Pyrazole Derivatives in Inflammation Research

An Application Guide for the Evaluation of Pyrazole Derivatives as Anti-Inflammatory Agents The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Evaluation of Pyrazole Derivatives as Anti-Inflammatory Agents

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[2][4][5] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][6][7] The clinical success of the pyrazole-containing drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has firmly established this chemical class as a valuable starting point for the design of next-generation anti-inflammatory drugs.[2][5][8]

This guide provides a comprehensive experimental framework for researchers engaged in the synthesis and evaluation of novel pyrazole derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating system for identifying and characterizing promising anti-inflammatory lead compounds.

Mechanistic Underpinnings: How Pyrazole Derivatives Combat Inflammation

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[9][10][11] These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[9][11]

  • COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa.[12][13]

  • COX-2 is typically absent in most cells but is rapidly induced at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[12][13]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory GI_Protection GI Mucosal Protection Platelet Function PGs_Homeostatic->GI_Protection Inflammation Pain, Fever, Inflammation PGs_Inflammatory->Inflammation NSAIDS Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDS->COX1 NSAIDS->COX2 Pyrazoles Selective Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 +

Caption: COX pathway and sites of NSAID inhibition.

Experimental Design and Rationale: A Multi-tiered Approach

A robust evaluation pipeline is essential for identifying promising drug candidates. This involves a logical progression from chemical synthesis through in vitro screening to in vivo validation. The rationale behind this workflow is to use cost-effective and high-throughput in vitro assays to select the most potent and selective compounds, thereby minimizing the number of compounds that need to be advanced to more complex and resource-intensive in vivo models.

Experimental_Workflow start Start: Design of Pyrazole Derivatives synthesis Chemical Synthesis & Characterization (NMR, IR, Mass Spec) start->synthesis invitro In Vitro Screening synthesis->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay Primary Mechanism no_assay Nitric Oxide (NO) Scavenging Assay invitro->no_assay Secondary Mechanism cytokine_assay Cell-Based Assay (LPS-Stimulated Macrophages) invitro->cytokine_assay Cellular Efficacy analysis Data Analysis: Potency (IC50) & Selectivity cox_assay->analysis no_assay->analysis cytokine_assay->analysis invivo In Vivo Validation (Lead Compounds Only) analysis->invivo Promising Results paw_edema Carrageenan-Induced Paw Edema Model invivo->paw_edema end Identification of Lead Candidate paw_edema->end

Caption: Multi-tiered workflow for evaluating pyrazole derivatives.

Protocols

Protocol 1: Synthesis and Characterization of a Representative Pyrazole Derivative

This protocol describes a common method for synthesizing pyrazole derivatives through the cyclization of a chalcone intermediate with hydrazine hydrate.[2][15]

A. Synthesis of Chalcone Intermediate (e.g., 1-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)

  • Dissolve p-hydroxy acetophenone (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.[15]

  • Add a catalytic amount of aqueous sodium hydroxide (NaOH) solution (e.g., 40%) dropwise while stirring at room temperature.[15]

  • Continue stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.

B. Synthesis of Pyrazole (e.g., 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)phenol)

  • Dissolve the synthesized chalcone (1 mmol) in absolute ethanol or glacial acetic acid (25 mL) in a round-bottom flask.[15][16]

  • Add hydrazine hydrate (1.5 mmol) dropwise to the solution.[15]

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC.[15]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

C. Characterization

  • Confirm the structure of the synthesized compound using spectroscopic methods such as Infrared (IR), ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to ensure purity and structural integrity.[2][4]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the potency (IC₅₀) and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.[12][13]

Materials:

  • COX-1 (ovine or human) and COX-2 (human, recombinant) enzymes

  • COX Assay Buffer

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • COX-1 inhibitor (SC-560), COX-2 inhibitor (Celecoxib), and non-selective inhibitor (Indomethacin) as controls.[17]

  • 96-well black microplates

Procedure:

  • Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical Kit No. 700100 or Sigma-Aldrich MAK414).[12][17]

  • In a 96-well plate, add the following to designated wells:

    • 100% Initial Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL Probe, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of solvent (DMSO).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Probe, 10 µL Enzyme, and 10 µL of the test pyrazole derivative (at various concentrations).

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL Probe, and 10 µL of solvent.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Immediately begin reading the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 10-20 minutes.

  • Calculate the rate of reaction (slope) for each well.

Data Analysis:

  • Subtract the background rate from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

  • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 3: In Vitro Nitric Oxide (NO) Scavenging Assay

This assay assesses the antioxidant potential of the pyrazole derivatives by measuring their ability to scavenge nitric oxide radicals generated from sodium nitroprusside.[18][19]

Materials:

  • Sodium Nitroprusside (SNP) solution (10 mM) in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Test compounds and a standard antioxidant (e.g., Ascorbic Acid or Quercetin).[18]

  • 96-well microplate.

Procedure:

  • To the wells of a 96-well plate, add 100 µL of 10 mM SNP and 100 µL of the test compound at various concentrations (e.g., 10-200 µg/mL) in PBS.[18][20]

  • Incubate the plate at 25°C for 150 minutes.[18]

  • After incubation, add 100 µL of Griess Reagent to each well.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance at 546 nm using a microplate reader.

  • A control well should contain SNP and PBS without the test compound.

Data Analysis:

  • The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] × 100.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the NO radicals.

Protocol 4: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of the compounds to inhibit the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS).[21][22]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds.

  • ELISA kits for TNF-α and IL-6.

Procedure:

  • Seed RAW 264.7 cells (e.g., 4 × 10⁵ cells/mL) into a 24-well plate and allow them to adhere overnight.[22]

  • Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1 hour.[22] A vehicle control (DMSO) should also be included.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[22] A non-stimulated control group should be maintained.

  • After incubation, collect the cell-free supernatants and store them at -80°C.

  • Determine the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocol.[21][22]

  • A parallel cell viability assay (e.g., MTT or LDH) should be performed to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compounds.

Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated group.

  • Determine the IC₅₀ values for the inhibition of each cytokine.

Protocol 5: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to assess the in vivo efficacy of potential anti-inflammatory agents.[2][8][23]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Carrageenan solution (1% w/v in sterile saline).

  • Test compounds, vehicle (e.g., 0.5% CMC), and a standard drug (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg).[2][24][25]

  • Digital Plethysmometer.

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test with free access to water.

  • Divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Standard Drug

    • Group III-V: Test Pyrazole Derivative at different doses (e.g., 10, 20, 50 mg/kg, p.o.).

  • Measure the initial volume of the left hind paw of each rat using the plethysmometer (V₀).

  • Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.[8][25]

  • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[25] The peak edema is typically observed around 3-4 hours.[23]

Data Analysis:

  • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between compounds.

Table 1: In Vitro COX Inhibition and Selectivity

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) [COX-1/COX-2]
Test Cmpd 1 25.4 0.85 29.9
Test Cmpd 2 > 100 5.2 > 19.2
Celecoxib 15.2 0.05 304

| Indomethacin | 0.1 | 1.8 | 0.05 |

Interpretation: A lower IC₅₀ value indicates higher potency. A high Selectivity Index (>10) is desirable, indicating selective inhibition of COX-2.

Table 2: In Vitro Antioxidant and Cellular Activity

Compound NO Scavenging IC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM)
Test Cmpd 1 45.8 1.2 2.5
Test Cmpd 2 > 200 8.9 12.4

| Ascorbic Acid | 18.5 | N/A | N/A |

Interpretation: Lower IC₅₀ values suggest better antioxidant and anti-cytokine activity. These results provide insight into secondary mechanisms and cellular efficacy.

Table 3: In Vivo Anti-inflammatory Activity

Treatment Group (Dose, mg/kg) Paw Edema Inhibition (%) at 3 hr
Vehicle Control 0
Test Cmpd 1 (20) 58.2%
Test Cmpd 2 (20) 25.1%

| Indomethacin (10) | 65.5% |

Interpretation: A higher percentage of inhibition indicates a stronger in vivo anti-inflammatory effect. Results should correlate with in vitro data.

Conclusion

The experimental pipeline detailed in this guide provides a systematic and robust framework for the discovery and preclinical evaluation of novel pyrazole derivatives as anti-inflammatory agents. By integrating chemical synthesis with a multi-tiered screening approach—from enzymatic and cell-based in vitro assays to in vivo validation—researchers can efficiently identify lead compounds with high potency, desirable selectivity, and significant therapeutic potential. This structured methodology, grounded in a clear understanding of the underlying mechanisms of inflammation, is crucial for advancing the next generation of safer and more effective anti-inflammatory drugs.

References

  • Tzeng, T.-J., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Mishra, P., et al. (2020). Synthesis and anti-inflammatory activity of some novel pyrazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmacy and Pharmaceutical Research.
  • Hassan, G.S., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. Available at: [Link]

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. Available at: [Link]

  • Solana, M.J., et al. (2012). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. PLoS ONE. Available at: [Link]

  • Zhang, X., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Shirwaikar, A., et al. (2004). Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, Y., et al. (2010). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • Peterson, J.M., et al. (2012). Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle. Experimental Physiology. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]

  • Al-Ostath, R.A., et al. (2023). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Cho, J.-S., et al. (2014). Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. PLoS ONE. Available at: [Link]

  • Bekhit, A.A., et al. (2015).
  • Ajitha, M., et al. (2014). In-Vitro Antioxidant potentials in leaves of Coleus aromaticus Benth and rhizomes of Zingiber zerumbet (L.) SM. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Ali, N., et al. (2023).
  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]

  • Cayman Chemical. (n.d.). COX (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Afolayan, A.J., et al. (2009). Phytochemical Screening and Polyphenolic Antioxidant Activity of Aqueous Crude Leaf Extract of Helichrysum pedunculatum. Molecules. Available at: [Link]

  • Azis, H.A., et al. (2023). Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach. Molecules. Available at: [Link]

  • Liu, A., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. Available at: [Link]

  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery.
  • Long, S.A., et al. (2020). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons. Available at: [Link]

  • Patel, V., & Jaiswal, V. (2023). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. International Journal for Multidisciplinary Research.
  • Morris, C.J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology.
  • Sharma, P., et al. (2010). evaluation of nitric oxide and hydrogen peroxide scavenging activity dalbergia sissoo root. Pharmacophore.
  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
  • Kumar, A., et al. (2016). Pyrazole incorporated 1,2-diazanaphthalene derivatives: Synthesis and in- vivo pharmacological screening as anti-inflammatory and analgesic agents.
  • Wang, Y., et al. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Kumar, A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Khan, R.A., et al. (2015). Evaluation of Antioxidant, Free Radical Scavenging, and Antimicrobial Activity of Quercus incana Roxb. Frontiers in Pharmacology. Available at: [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. Available at: [Link]

  • Ahangarpour, A., et al. (2023).
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.

Sources

Technical Notes & Optimization

Troubleshooting

stability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide in DMSO solution

A Guide to Ensuring Solution Stability and Experimental Integrity Welcome to the technical support center for 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability and Experimental Integrity

Welcome to the technical support center for 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound when prepared in Dimethyl Sulfoxide (DMSO). Ensuring the integrity of your compound in solution is paramount for generating reproducible and reliable experimental data.

This resource provides in-depth FAQs, troubleshooting workflows, and validated experimental protocols to help you navigate the complexities of compound handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide in DMSO?

A1: Preparing a stable and accurate stock solution is the foundation of any successful experiment. While DMSO is an excellent solvent for a wide range of compounds, including pyrazole carboxamides, proper technique is crucial.[1]

Core Protocol:

  • Weighing: Accurately weigh the compound using a calibrated analytical balance in a controlled environment. If the compound is toxic or its properties are unknown, perform this step in a chemical fume hood.[2]

  • Dissolution: Transfer the weighed solid to a sterile, chemically resistant vial (e.g., amber glass). Add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration (e.g., 10 mM).

  • Solubilization: Mix thoroughly until the compound is fully dissolved. Gentle vortexing is usually sufficient.[1] For compounds that are difficult to dissolve, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be employed, but be cautious as heat can degrade some compounds.[1][2] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting & Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[1][3] Store these aliquots at the recommended temperature (see Q2).

Q2: What are the optimal storage conditions for this compound in DMSO, and what is its expected shelf-life?

A2: While specific stability data for 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is not extensively published, general best practices for small molecules in DMSO provide a strong guideline.[4] The primary goals are to minimize exposure to water, light, and temperature fluctuations.

Recommended Storage Conditions:

Storage TemperatureRecommended Maximum DurationRationale
-80°C Up to 6 months Optimal for long-term storage. Minimizes thermal degradation and slows most chemical reactions.[4][5]
-20°C Up to 1 month Suitable for short-term storage of working stocks.[4][5]
Room Temperature Not Recommended Studies show significant degradation of diverse compounds in DMSO at room temperature over weeks to months.[6]

Causality: The amide and amino functional groups on the pyrazole ring can be susceptible to hydrolysis and oxidation, respectively. Lower temperatures significantly slow these potential degradation pathways. DMSO itself is hygroscopic and readily absorbs atmospheric water, which can directly participate in hydrolysis.[1][7]

Q3: I've observed precipitation in my stock solution after thawing. Is the compound degrading?

A3: Not necessarily. Precipitation upon thawing is more commonly a solubility issue rather than a degradation issue.[8] This often happens if the stock concentration is too high or if the compound's solubility in DMSO decreases significantly at lower temperatures.

Troubleshooting Steps:

  • Warm and Vortex: Allow the vial to equilibrate to room temperature slowly, then vortex thoroughly to see if the precipitate redissolves.[8]

  • Sonication: Gentle sonication in a room temperature water bath can help break up aggregates and facilitate re-dissolution.[1]

  • Consider Dilution: If precipitation is a recurring issue, the most reliable solution is to prepare a more dilute stock solution for future use.

It is crucial to ensure the compound is fully redissolved before making serial dilutions for your experiment, as undissolved material will lead to inaccurate final concentrations.[2]

Q4: How many freeze-thaw cycles are acceptable for a DMSO stock solution?

A4: The consensus in the scientific community is to avoid repeated freeze-thaw cycles whenever possible .[1][3] While some robust molecules may withstand a few cycles, each cycle introduces risk.[7]

Why are freeze-thaw cycles detrimental?

  • Water Absorption: Each time a vial is opened, it's exposed to atmospheric moisture. Because DMSO is highly hygroscopic, it will absorb water, which can increase the rate of hydrolysis of susceptible compounds.[1][7]

  • Concentration Gradients: As DMSO freezes (freezing point: 18.5°C), pure DMSO can solidify first, creating localized areas of high compound concentration, which may lead to precipitation.[9]

The best practice is to aliquot your stock solution into single-use volumes immediately after preparation.[4] This ensures that each time you perform an experiment, you are using a fresh aliquot that has only been thawed once.

Troubleshooting Guide: Inconsistent Experimental Results

Encountering variability in your assay results? Compound instability is a common but often overlooked culprit. Follow this workflow to diagnose the issue.

G Start Inconsistent or Non-Reproducible Assay Results Check_Degradation Potential Cause: Compound Degradation Start->Check_Degradation Check_Precipitation Potential Cause: Precipitation/Solubility Issue Start->Check_Precipitation Check_Handling Potential Cause: Handling or Assay Error Start->Check_Handling Action_HPLC Action: Perform Stability Study (See Protocol Below) Check_Degradation->Action_HPLC Action_Inspect Action: Visually Inspect Stock and Diluted Solutions Check_Precipitation->Action_Inspect Action_Review Action: Review Protocols (Dilution, Pipetting, Controls) Check_Handling->Action_Review Result_Degraded Result: Degradation Observed (New peaks in HPLC) Action_HPLC->Result_Degraded >5% loss of parent peak Result_Stable Result: Compound is Stable Action_HPLC->Result_Stable <5% loss of parent peak Result_Precipitate Result: Precipitate Observed Action_Inspect->Result_Precipitate Result_Clear Result: Solution is Clear Action_Inspect->Result_Clear Solution_RefineAssay Solution: Refine Assay Technique. Check Vehicle Controls. Action_Review->Solution_RefineAssay Solution_NewStock Solution: Prepare Fresh Stock Solution & Re-Aliquot Result_Degraded->Solution_NewStock Result_Stable->Check_Precipitation If stable, check other causes Solution_Solubility Solution: Warm/Sonicate. Consider Lower Stock Conc. Result_Precipitate->Solution_Solubility Result_Clear->Check_Handling If clear, check other causes

Caption: Troubleshooting workflow for diagnosing inconsistent experimental results.

Experimental Protocols

Protocol 1: Quantitative Assessment of Compound Stability in DMSO via HPLC-UV

This protocol provides a definitive method to assess the stability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide under your specific storage conditions.[5] The principle is to compare the purity of the compound at various time points against a baseline measurement taken immediately after preparation.

Materials:

  • 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with formic acid or other modifier)

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO as described in Q1.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using your mobile phase or a compatible solvent mixture.

    • Inject the sample into the HPLC system.

    • Record the chromatogram. The area of the main peak corresponding to the parent compound serves as the 100% integrity baseline.

  • Sample Storage:

    • Aliquot the remaining stock solution into at least 5-10 separate, tightly sealed vials.

    • Store these aliquots under your desired test conditions (e.g., -20°C, -80°C, 4°C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from storage.

    • Allow the vial to thaw completely and equilibrate to room temperature. Vortex gently.

    • Prepare a sample for HPLC analysis using the exact same dilution as the Time 0 sample.

    • Inject the sample and record the chromatogram under the identical HPLC method.

  • Data Analysis:

    • For each time point, identify the peak corresponding to the parent compound.

    • Calculate the percentage of compound remaining using the following formula:

      % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Self-Validation and Trustworthiness: This protocol establishes a self-validating system. A result of >95% remaining parent compound is generally considered stable. By generating your own data, you can authoritatively define the stability limits for this specific compound under your laboratory's conditions.

G Prep Prepare 10 mM Stock in DMSO T0 Time 0 Analysis: Dilute & Inject HPLC (Baseline Peak Area) Prep->T0 Aliquot Aliquot Remaining Stock into Multiple Vials Prep->Aliquot T0->Aliquot Store Store Aliquots at -20°C or -80°C Aliquot->Store TX Time X Analysis: Thaw One Aliquot, Dilute & Inject HPLC Store->TX Analyze Calculate % Remaining vs. Time 0 TX->Analyze

Caption: Experimental workflow for a time-course stability study using HPLC.

References

  • Kozik, V., et al. (2018). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Cihan-Üstündağ, G., & Çapan, G. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Reddit r/labrats Discussion (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit. Available at: [Link]

  • Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Şen, E., et al. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis Online. Available at: [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Popova, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]

  • Park, J., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, isolation, and storage challenges associated with 4-Amino-N-methyl-1-propyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, isolation, and storage challenges associated with 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide and its structural isomers (e.g., 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide). These compounds are critical intermediates in the synthesis of PDE5 inhibitors, including Sildenafil[1].

Due to their unique electronic properties, these intermediates are notoriously unstable in ambient conditions. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your experiments.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, you must first understand the causality behind it. Why does this specific molecule degrade so rapidly?

The pyrazole ring is heavily electron-donating. When coupled with a 4-amino group, the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule is significantly elevated. This makes the amine highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

Trace transition metals—such as residual Palladium on Carbon (Pd/C) from preceding nitro-reduction steps—act as redox catalysts. They accelerate the formation of highly reactive aminium radical cations. Once formed, these radicals rapidly dimerize into red/brown azo and azoxy compounds, or polymerize entirely into dark, tarry residues[2][3].

G A 4-Aminopyrazole (Electron-Rich) B O2 / Trace Metals (SET Oxidation) A->B Exposure to Air C Aminium Radical Cation (Highly Reactive) B->C Single Electron Transfer D Azo / Azoxy Dimers (Red/Brown Impurities) C->D Dimerization E Polymeric Degradants (Dark Tarry Residue) C->E Polymerization

Oxidative degradation pathway of 4-aminopyrazoles into azo/azoxy and polymeric impurities.

Troubleshooting FAQs

Q1: My reaction mixture turns from pale yellow to dark red/brown during filtration. What is happening? A: You are observing rapid air oxidation. When filtering the reduction mixture (which often contains Pd/C) in open air, the high surface area of the catalyst combined with atmospheric oxygen causes immediate oxidative dimerization of the 4-aminopyrazole into azo/azoxy impurities[2]. Causality Fix: You must eliminate oxygen during this step. Standard open-air Büchner funnels will ruin your yield. Transition to Schlenk line techniques.

Q2: Does the choice of solvent affect the degradation rate? A: Yes. Protic solvents (like ethanol or methanol) can stabilize the intermediate radical cations via hydrogen bonding, which ironically exacerbates degradation if oxygen is present[2]. Always degas your solvents by sparging with an inert gas prior to use.

Q3: How can I stabilize the free base for long-term storage? A: The free base is inherently unstable and should not be stored long-term. To stabilize it, you must convert it to its hydrochloride (HCl) salt. Protonating the amine lowers its HOMO energy level, effectively shutting down the SET oxidation pathway. The HCl salt can be stored safely for months without degradation[4][5].

Step-by-Step Experimental Protocols

To guarantee reproducibility, your workflow must be a self-validating system. If your isolated product remains off-white, your protocol was successful. If it turns pink or brown, oxygen ingress occurred.

Protocol A: Inert-Atmosphere Filtration and Isolation
  • Solvent Degassing: Sparge all wash solvents (e.g., ethyl acetate, ethanol) with Argon for a minimum of 15 minutes to displace dissolved oxygen.

  • Apparatus Setup: Assemble a Schlenk filtration apparatus and flush the entire system with Argon. Prepare a Celite pad on the frit to prevent fine Pd/C catalyst particles from passing through.

  • Inert Transfer: Transfer the crude reaction mixture via a cannula directly onto the Schlenk filter bed under positive Argon pressure.

  • Concentration: Evaporate the filtrate under reduced pressure. Critical Step: Backfill the rotary evaporator with Argon, not air, when releasing the vacuum.

Protocol B: Hydrochloride Salt Formation (Long-Term Stabilization)
  • Dissolution: Dissolve the freshly isolated 4-aminopyrazole free base in degassed ethyl acetate under an Argon atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of 1M HCl in anhydrous diethyl ether. A white to off-white precipitate will form immediately.

  • Isolation: Filter the precipitate under Argon, wash with cold, degassed diethyl ether, and dry under high vacuum.

  • Validation: Store the resulting salt in an amber vial backfilled with Argon at -20°C[4].

W Step1 1. Degas Solvents (Argon Sparging 15 min) Step2 2. Schlenk Filtration (Remove Pd/C Catalyst) Step1->Step2 Maintain Inert Atm Step3 3. Acidification (Add 1M HCl in Ether) Step2->Step3 Prevent Oxidation Step4 4. Crystallization (Precipitate HCl Salt) Step3->Step4 Lower HOMO Level Step5 5. Storage (Argon, -20°C, Dark) Step4->Step5 Long-term Stability

Step-by-step workflow for the inert isolation and stabilization of 4-aminopyrazole derivatives.

Data Presentation: Stability Matrix

The following table summarizes the quantitative stability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide under various experimental and storage conditions.

Storage ConditionChemical FormAtmosphereTemperatureExpected Shelf LifeDegradation Risk
Solution (e.g., EtOH) Free BaseAir20°C< 1 HourCritical (Rapid Oxidation)
Solid Free BaseAir20°C1–2 DaysHigh (Surface Oxidation)
Solid Free BaseArgon-20°C1–3 MonthsModerate
Solid HCl SaltAir20°C> 6 MonthsLow (Protonated Amine)
Solid HCl SaltArgon-20°C> 2 YearsNegligible

References

  • The Chemical Development of the Commercial Route to Sildenafil: A Case History Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole Source: ResearchGate URL:[Link]

  • Metal Hydride? NO Protection, NO Problem and NO-Where to Hide Source: Scientific Update URL:[Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide–hydrogen chloride API Intermediate Source: Apicule URL:[Link]

Sources

Troubleshooting

dealing with unexpected side products in pyrazole carboxamide synthesis

A Guide to Troubleshooting and Overcoming Unexpected Side Products Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. As a Senior Application Scientist, I understand that while the synthesis of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Overcoming Unexpected Side Products

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. As a Senior Application Scientist, I understand that while the synthesis of pyrazole carboxamides is a cornerstone of modern medicinal and agricultural chemistry, the path from starting materials to a pure final product is often complicated by the formation of unexpected side products.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with expert insights, robust troubleshooting strategies, and validated protocols to navigate these challenges effectively.

Our approach is built on explaining the "why" behind each experimental step, ensuring that every protocol is a self-validating system. This resource is grounded in authoritative literature to provide you with a trustworthy and comprehensive guide.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section addresses the most common and challenging side products encountered during pyrazole carboxamide synthesis. Each issue is broken down by symptoms, mechanistic origins, preventative measures, and remediation strategies.

Issue 1: Formation of Regioisomers

This is arguably the most frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4]

  • Symptoms:

    • The ¹H or ¹³C NMR spectrum shows two distinct sets of peaks for the pyrazole core and its substituents, indicating a mixture of compounds.[5]

    • Multiple spots with very close Rf values are observed on TLC, which are difficult to separate via standard column chromatography.

    • The isolated product has a broad melting point range.

  • Potential Side Products & Mechanism: The reaction of an unsymmetrical 1,3-diketone with a hydrazine can proceed via two different pathways, leading to the formation of two constitutional isomers (e.g., a 1,3-disubstituted vs. a 1,5-disubstituted pyrazole). The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.[1][6]

  • Root Causes & Influencing Factors:

    • Substrate Symmetry: Use of unsymmetrical 1,3-diketones or β-ketoesters.

    • Reaction Conditions: Solvent polarity and reaction temperature can influence the kinetic vs. thermodynamic product distribution. For instance, using fluorinated alcohols as solvents has been shown to significantly improve regioselectivity in some cases.[7]

    • Substituent Effects: The electronic and steric nature of substituents on both the dicarbonyl compound and the hydrazine dictate the preferred site of initial nucleophilic attack.

  • Preventative Measures:

    • Control of Reaction Conditions: Experiment with different solvents. Aprotic dipolar solvents may yield better results than traditional protic solvents like ethanol.[1]

    • Strategic Synthesis: If possible, design the synthesis to use a symmetrical 1,3-dicarbonyl precursor.

    • Use of Pre-formed Hydrazones: Isolate the hydrazone intermediate formed from the more reactive carbonyl group before inducing cyclization.

  • Remediation & Purification:

    • Chromatography: Careful optimization of flash column chromatography (e.g., using a shallow solvent gradient or a less polar solvent system) can sometimes resolve the isomers.

    • Recrystallization: Fractional crystallization can be effective if the isomers have sufficiently different solubilities.

    • Preparative HPLC: For high-value compounds where isomers are inseparable by other means, preparative HPLC is a reliable, albeit more expensive, option.

Diagram: Regioisomer Formation

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_products Products Start_Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 (Less Hindered) Start_Diketone->Attack_C1 Path A (Kinetic) Attack_C2 Attack at Carbonyl 2 (More Hindered) Start_Diketone->Attack_C2 Path B (Thermodynamic) Start_Hydrazine Substituted Hydrazine Start_Hydrazine->Attack_C1 Start_Hydrazine->Attack_C2 Isomer_A Regioisomer A (Major Product) Attack_C1->Isomer_A Cyclization Isomer_B Regioisomer B (Minor Product) Attack_C2->Isomer_B Cyclization

Caption: Formation of regioisomers from an unsymmetrical diketone.

Issue 2: Incomplete Cyclization or Aromatization
  • Symptoms:

    • Presence of byproducts with a mass corresponding to the desired product + 2 H (for pyrazolines) or + H₂O (for acyclic intermediates).

    • Complex NMR spectra showing both aromatic and aliphatic (sp³) signals where none are expected.

  • Potential Side Products & Mechanism: The reaction between a hydrazine and a 1,3-dicarbonyl or α,β-unsaturated carbonyl compound proceeds via a pyrazoline intermediate. This intermediate must then undergo oxidation or elimination of water to form the aromatic pyrazole ring. Incomplete conversion results in pyrazoline contamination.[4][6][8]

  • Root Causes & Influencing Factors:

    • Insufficient Reaction Time or Temperature: The aromatization step may require more forcing conditions than the initial cyclization.

    • Lack of an Oxidant: When starting from α,β-unsaturated ketones, an oxidation step is required to convert the initially formed pyrazoline to a pyrazole. This can sometimes occur via air oxidation, but it is often slow and inefficient.[8]

  • Preventative Measures:

    • Increase Reaction Time/Temperature: Ensure the reaction is heated for a sufficient duration after the initial cyclization appears complete by TLC.

    • Introduce an Oxidant: If synthesizing from precursors that form pyrazolines, include a mild oxidant in the reaction or as a separate step. Common choices include heating in DMSO under an oxygen atmosphere or using bromine.[8]

    • Acid Catalysis: A catalytic amount of acid can facilitate the dehydration step.[9]

  • Remediation & Purification:

    • Post-Reaction Oxidation: The crude product mixture can be subjected to oxidation conditions (e.g., refluxing with a mild oxidant) to convert the remaining pyrazoline to the desired pyrazole.

    • Chromatography: Pyrazolines are typically more polar than their pyrazole counterparts and can often be separated by silica gel chromatography.

Issue 3: Side Products from Amide Coupling Step

The final step of coupling the pyrazole carboxylic acid with an amine can introduce its own set of impurities.

  • Symptoms:

    • Mass spectrum shows a peak corresponding to a symmetrical urea of your amine (2 * Amine - CO).

    • NMR shows unreacted pyrazole carboxylic acid and/or unreacted amine.

    • TLC shows multiple new spots after the coupling reaction.

  • Potential Side Products & Mechanism:

    • Symmetrical Urea: Can form if using phosgene-based activators or if the activated acid intermediate is unstable and reacts with the amine to form an isocyanate, which then reacts with another equivalent of amine.

    • Unreacted Starting Materials: Due to inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or hydrolysis of the activated intermediate.[10]

    • Epimerization/Racemization: If the amine or pyrazole contains a chiral center adjacent to the reacting functionality, the use of certain coupling agents and bases can lead to loss of stereochemical integrity.

  • Root Causes & Influencing Factors:

    • Coupling Reagent Choice: The choice of coupling reagent (e.g., SOCl₂, EDC/HOBt, HATU) is critical.[9][11]

    • Moisture: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, consuming the coupling agent.

    • Stoichiometry and Base: Incorrect stoichiometry or an inappropriate base can lead to incomplete reaction or side reactions.

  • Preventative Measures:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.

    • Optimize Coupling Agent: For sensitive substrates, carbodiimide-based reagents (like EDC) with additives (like HOBt or HOAt) are generally milder than acyl chloride formation via thionyl chloride.[10]

    • Control Temperature: Add the amine and base at 0 °C before allowing the reaction to warm to room temperature to control the rate of reaction and minimize side product formation.

  • Remediation & Purification:

    • Aqueous Workup: A standard aqueous workup can remove many coupling agent byproducts. An acidic wash (e.g., 1M HCl) will remove excess amine, while a basic wash (e.g., saturated NaHCO₃) will remove unreacted pyrazole carboxylic acid.

    • Chromatography: Remaining neutral byproducts can be removed by silica gel chromatography.

Table 1: Comparison of Common Amide Coupling Conditions

MethodActivating Agent(s)ProsConsRef
Acyl Chloride SOCl₂ or (COCl)₂Highly reactive, inexpensiveHarsh conditions, not suitable for sensitive functional groups, can cause side reactions[9]
Carbodiimide EDC, HOBt/HOAtMild conditions, widely applicable, low racemization with additivesByproducts can be difficult to remove, EDC is water-sensitive[10]
Phosphonium PyBOP, HBTU, HATUVery efficient, fast reaction times, low racemizationExpensive, byproducts can be challenging to remove[11]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture dark brown or red, and how can I fix it? A1: Dark coloration, especially yellow or red, often arises from side reactions involving the hydrazine starting material or impurities within it.[4] While often benign, these colored impurities can sometimes interfere with purification. They can typically be removed during workup and silica gel chromatography. If the color persists, treating a solution of the crude product with activated charcoal before filtration can sometimes help.

Q2: How do I choose the right purification method for my pyrazole carboxamide? A2: The choice depends on the properties of your compound and the impurities present.

  • Recrystallization: Ideal for crystalline solids when impurities have different solubilities. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[12]

  • Silica Gel Chromatography: The most common method for separating compounds based on polarity. Deactivating the silica with triethylamine (1% in the eluent) can prevent basic pyrazole compounds from streaking on the column.[12]

  • Acid-Base Extraction: Very effective for removing non-basic impurities from your basic pyrazole product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl), basify the aqueous layer, and then re-extract your purified product back into an organic solvent.[4]

Q3: My NMR spectrum is complex. How can I definitively identify my product and the side products? A3: A combination of techniques is essential for structural elucidation.

  • 1D NMR (¹H, ¹³C): Provides the initial overview of the structures present.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments help establish connectivity within molecules, allowing you to piece together the structures of both the desired product and impurities.

  • LC-MS or GC-MS: This is crucial for confirming the molecular weights of the components in your mixture. The fragmentation patterns can also provide structural clues.[4][13]

  • NOESY: A 2D NMR experiment that can be invaluable for distinguishing regioisomers by showing through-space correlations between protons on the N-substituent and the pyrazole ring.[5]

Diagram: General Troubleshooting Workflow

G Start Synthesis Complete Analyze Crude Product (TLC, LC-MS, NMR) Pure Product is Pure Proceed to Characterization Start->Pure Single Spot / Clean Spectra Impure Impurities Detected Start->Impure Multiple Spots / Complex Spectra Identify Identify Impure->Identify Identify Impurities (MS, NMR) Regioisomers Regioisomer Issue Identify->Regioisomers Isomeric Mass StartingMaterial Incomplete Reaction Identify->StartingMaterial Starting Material Mass Other Specific Side Product Identify->Other Other Mass (e.g., Pyrazoline, Urea) Action_Regio Optimize Chromatography or Recrystallization. Modify future reaction conditions (solvent, temp). Regioisomers->Action_Regio Troubleshoot Action_SM Increase reaction time/temp or re-subject to conditions. StartingMaterial->Action_SM Troubleshoot Action_Other Consult specific guide for remediation (e.g., oxidation, aqueous workup). Other->Action_Other Troubleshoot

Caption: A decision tree for troubleshooting pyrazole synthesis.

Key Experimental Protocols

Protocol 1: General Synthesis of Pyrazole-4-Carboxylic Acid Ester

This protocol describes a common method for constructing the pyrazole core via cyclocondensation.[9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the hydrazine derivative (1.0 eq) and ethanol (approx. 5-10 mL per mmol of hydrazine).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution and stir.

  • Reagent Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically ~80 °C). Monitor the reaction progress by TLC until the starting materials are consumed (usually 2-6 hours).

  • Workup: Allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. If a solid precipitates, collect it by filtration and wash with cold ethanol. If no solid forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography or recrystallization.

Protocol 2: Amide Coupling using Thionyl Chloride

This protocol describes the formation of the amide bond via an acyl chloride intermediate.[9]

  • Acyl Chloride Formation: In a flame-dried, N₂-purged flask, suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.5-2.0 eq) dropwise. Allow the mixture to warm to room temperature and then stir for 1-3 hours until the solution is clear and gas evolution ceases.

  • Amine Addition: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) (2.5 eq) in anhydrous DCM. Add this amine solution dropwise to the cold acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.

References

  • Thumar, N. M., & Ladva, K. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • Elmaati, T. M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Ananda, K., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Portilla, J., et al. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Al-Sanea, M. M., et al. (n.d.). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. PMC. Available at: [Link]

  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Ríos, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available at: [Link]

  • PMC. (n.d.). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Available at: [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available at: [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • ACS Publications. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PMC. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Available at: [Link]

Sources

Optimization

addressing poor cell permeability of pyrazole-based compounds

A-Scientist's Guide to Overcoming Poor Cell Permeability Welcome to the technical support center for researchers working with pyrazole-based compounds. As a privileged scaffold in drug discovery, the pyrazole nucleus is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A-Scientist's Guide to Overcoming Poor Cell Permeability

Welcome to the technical support center for researchers working with pyrazole-based compounds. As a privileged scaffold in drug discovery, the pyrazole nucleus is a cornerstone of many therapeutic candidates.[1][2][3] However, its unique physicochemical properties can often lead to challenges in achieving optimal cell permeability, a critical factor for pharmacological efficacy. This guide, structured in a question-and-answer format, provides field-proven insights, troubleshooting strategies, and detailed protocols to help you diagnose and resolve permeability issues in your pyrazole series.

Section 1: Frequently Asked Questions - Understanding the Permeability Problem

This section addresses the fundamental principles governing the cell permeability of pyrazole-based compounds.

Question: Why are my pyrazole-based compounds showing poor cell permeability?

Answer: Poor cell permeability in pyrazole derivatives typically stems from a suboptimal balance of several key physicochemical properties. The pyrazole ring itself, with its two adjacent nitrogen atoms, contributes to the molecule's overall polarity.[4][5] One nitrogen acts as a hydrogen bond donor (HBD) and the other as a hydrogen bond acceptor (HBA), which can lead to strong interactions with the aqueous environment and the polar head groups of the lipid bilayer, thus hindering passive diffusion across the cell membrane.

Key factors that often contribute to low permeability include:

  • High Polar Surface Area (PSA): Excessive polar functional groups (e.g., -COOH, -OH, -NH2) on the pyrazole scaffold or its substituents increase the energy required for the compound to desolvate and enter the lipophilic membrane interior.

  • Low Lipophilicity (LogP/LogD): While excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, compounds that are too polar (low LogP) will not partition effectively into the cell membrane.[6]

  • High Hydrogen Bonding Capacity: The number of HBDs and HBAs is a critical determinant. The pyrazole N-H is a potent HBD, and its exposure can significantly reduce permeability.[7][8]

  • High Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.

  • Efflux Pump Recognition: Your compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing intracellular concentration.[9][10]

Question: Can substitutions on the pyrazole ring directly impact permeability?

Answer: Absolutely. The substituents and their positions on the pyrazole ring are the primary tools for modulating permeability. The pyrazole core provides a versatile platform for fine-tuning physicochemical properties.[11] For instance, adding lipophilic groups like halogens or alkyl chains can increase LogP and improve membrane partitioning.[12] Conversely, adding polar groups will increase the PSA. The electronic properties of substituents can also influence the acidity of the pyrazole N-H, thereby affecting its hydrogen bonding strength.[7]

Question: How can I reliably measure the cell permeability of my compounds in the lab?

Answer: A tiered approach is most effective for assessing permeability.

  • Initial Screening (High-Throughput): The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point. It's a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane. It isolates passive diffusion and is useful for ranking early-stage compounds.

  • Gold Standard (Lower-Throughput): The Caco-2 permeability assay is a cell-based model that uses a monolayer of human colorectal adenocarcinoma cells. This assay is more biologically relevant as it accounts for both passive diffusion and active transport processes, including efflux.[12] By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio , which indicates if your compound is a substrate for efflux pumps like P-gp.

A recommended workflow is to first screen compounds with PAMPA to optimize for passive permeability and then advance promising candidates to the Caco-2 assay to assess active transport and potential efflux liabilities.

Section 2: Troubleshooting Guides - Strategies for Enhancing Permeability

This section provides actionable strategies and the scientific rationale behind them to systematically improve the cell permeability of your pyrazole compounds.

Guide 1: Structural Modification Strategies

Issue: My lead compound has potent target engagement but fails in cell-based assays due to poor permeability.

This is a classic drug discovery challenge. The solution lies in chemical modifications that improve drug-like properties without sacrificing potency.

Strategy 1: Modulate Lipophilicity and PSA

The goal is to find the "sweet spot" for lipophilicity (LogP typically between 1-3) and keep the PSA below 140 Ų.

  • Rationale: Increasing lipophilicity enhances partitioning into the lipid bilayer, while minimizing PSA reduces the desolvation penalty. Strategic halogenation, particularly with fluorine or chlorine, is a common and effective method to increase lipophilicity and modulate metabolic stability.[12]

  • Actionable Steps:

    • Systematically replace polar substituents with more lipophilic groups. For example, replace a hydroxyl group with a methoxy group or a carboxylic acid with an ester.

    • Introduce small alkyl groups or halogens at various positions on the pyrazole or its aryl substituents.

    • Use computational tools to predict LogP and PSA changes before synthesis to guide your design.

Table 1: Example of Structure-Permeability Relationship (SPR)

Compound IDR1-GroupR2-GroupCalculated LogPCalculated PSA (Ų)PAMPA Permeability (Pe) x 10⁻⁶ cm/s
PYR-001-OH-H1.578.5Low (<1)
PYR-002-OCH₃-H2.069.3Moderate (3.5)
PYR-003-OCH₃-Cl2.769.3High (8.2)

Strategy 2: Mask Hydrogen Bond Donors via Intramolecular Hydrogen Bonding (IHB)

  • Rationale: The exposed N-H of the pyrazole ring is a strong hydrogen bond donor that hinders permeability. By introducing a nearby hydrogen bond acceptor, you can encourage the formation of a temporary, stable intramolecular hydrogen bond (IHB). This "chameleon-like" effect masks the polar N-H group, reducing the effective PSA and lowering the energy barrier for membrane crossing.[13][14] Once inside the cell or at the target site, the IHB can break, revealing the necessary pharmacophore.

  • Actionable Steps:

    • Design analogues where a hydrogen bond acceptor (e.g., a nitrogen atom in a pyridine ring, a carbonyl oxygen) is positioned to form a 5- or 6-membered ring with the pyrazole N-H.

    • Use NMR spectroscopy to confirm the presence of the IHB (the N-H proton signal will be shifted downfield).

    • Computationally model the lowest energy conformers to predict the likelihood of IHB formation.[13]

Caption: Intramolecular Hydrogen Bonding Masks Polarity for Permeation.

Strategy 3: Employ a Prodrug Approach

  • Rationale: If direct structural modifications compromise target activity, a prodrug strategy can be effective. This involves masking a problematic polar group (like a carboxylic acid or hydroxyl) with a lipophilic, cleavable moiety. The prodrug crosses the cell membrane, and then intracellular enzymes (e.g., esterases) cleave the promoiety to release the active parent drug.[15][16]

  • Actionable Steps:

    • Identify a polar functional group that can be temporarily masked.

    • Synthesize ester prodrugs from carboxylic acids or alcohols.

    • Confirm that the prodrug is stable in buffer but is cleaved in the presence of cell lysates or in cell culture to release the active compound.

Guide 2: Investigating and Mitigating Efflux

Issue: My compound shows good PAMPA permeability but poor Caco-2 permeability, and the efflux ratio is high (>2).

This is a strong indication that your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp).

  • Rationale: Efflux pumps are a major mechanism of drug resistance and a barrier to oral bioavailability.[9][17] They actively transport substrates out of the cell, preventing them from reaching their intracellular target.

  • Actionable Steps:

    • Confirm Efflux: Rerun the Caco-2 assay in the presence of a known pan-efflux inhibitor like verapamil or reserpine.[10] A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

    • Mitigate through Structural Modification:

      • Reduce H-bond donors: P-gp recognition is often linked to hydrogen bonding capacity.[8]

      • Introduce weak basicity: Adding a basic nitrogen can sometimes disrupt P-gp binding.

      • Increase rigidity or bulk: Introducing conformational constraints can disrupt the optimal conformation for pump recognition.

      • Slightly increase polarity: While counterintuitive, sometimes slightly increasing polarity can detune the optimal physicochemical properties for efflux pump recognition without overly compromising passive permeability.

G start Compound shows poor cell-based activity pampa Run PAMPA Assay start->pampa pampa_good Good Permeability (Pe > 5 x 10⁻⁶ cm/s) pampa->pampa_good Result pampa_poor Poor Permeability (Pe < 1 x 10⁻⁶ cm/s) pampa->pampa_poor Result caco2 Run Caco-2 Assay pampa_good->caco2 strategy_passive Improve Passive Permeability: - Modulate LogP/PSA - Introduce IHB - Prodrug Strategy pampa_poor->strategy_passive er Calculate Efflux Ratio (ER) caco2->er er_high ER > 2 er->er_high Result er_low ER < 2 er->er_low Result strategy_efflux Mitigate Efflux: - Reduce HBDs - Add weak base - Increase rigidity er_high->strategy_efflux success Permeability Optimized er_low->success strategy_passive->pampa strategy_efflux->caco2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Novel 1H-Pyrazole-3-Carboxamide Derivatives and Established Kinase Inhibitors in Oncology Research

An In-Depth Guide to the Efficacy of a Potent FLT3/CDK Inhibitor Compared to Quizartinib and Palbociclib Introduction: The Quest for Potent and Selective Kinase Inhibitors The 1H-pyrazole-3-carboxamide scaffold has emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Efficacy of a Potent FLT3/CDK Inhibitor Compared to Quizartinib and Palbociclib

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The 1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, demonstrating significant potential in the field of oncology.[1] While a comprehensive search for the specific compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide did not yield public data regarding its efficacy as a kinase inhibitor, this guide will focus on a closely related, potent, and well-characterized analogue from the same chemical family: 4-((6-morpholino-3-((4-methylpiperazin-1-yl)methyl)pyridin-2-yl)amino)-N-methyl-1H-pyrazole-3-carboxamide , hereafter referred to as Compound 8t .

This guide will provide a detailed comparison of Compound 8t's efficacy with two clinically significant kinase inhibitors: Quizartinib , a highly potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, and Palbociclib , a well-established inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This analysis aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this novel pyrazole-based compound in the context of existing cancer therapies.

Mechanism of Action and Targeted Signaling Pathways

Compound 8t has been identified as a potent dual inhibitor of FLT3 and various cyclin-dependent kinases (CDKs). These kinases are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers, particularly Acute Myeloid Leukemia (AML).

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active, driving uncontrolled proliferation of leukemic cells.[2]

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Specifically, CDK2, CDK4, and CDK6 are key targets in cancer therapy due to their role in the G1-S phase transition.

The dual-targeting mechanism of Compound 8t offers a potential advantage by simultaneously inhibiting two key oncogenic signaling pathways, which may lead to a more profound anti-tumor effect and potentially overcome resistance mechanisms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Ligand-independent activation (FLT3-ITD) PI3K PI3K FLT3->PI3K Ligand-independent activation (FLT3-ITD) STAT5 STAT5 FLT3->STAT5 Ligand-independent activation (FLT3-ITD) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT5->Gene_Expression CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation E2F E2F pRb->E2F Inhibition E2F->Gene_Expression Compound_8t Compound 8t Compound_8t->FLT3 Inhibition Compound_8t->CyclinD_CDK46 Inhibition Quizartinib Quizartinib Quizartinib->FLT3 Inhibition Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibition

Caption: Simplified signaling pathways targeted by Compound 8t, Quizartinib, and Palbociclib.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the in vitro potency of Compound 8t in comparison to Quizartinib and Palbociclib against their primary kinase targets and relevant cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundFLT3 (nM)FLT3-ITD (nM)CDK2 (nM)CDK4 (nM)CDK6 (nM)
Compound 8t 0.089< 50.7190.770-
Quizartinib -< 1---
Palbociclib -->10,0009-1115

Data for Compound 8t from[3]. Data for Quizartinib from[4]. Data for Palbociclib from[5].

Table 2: In Vitro Anti-proliferative Activity (IC50)

CompoundMV4-11 (AML, FLT3-ITD) (nM)MOLM-14 (AML, FLT3-ITD) (nM)MCF-7 (Breast Cancer, ER+) (nM)
Compound 8t 1.22--
Quizartinib 0.400.73-
Palbociclib --~130

Data for Compound 8t from[3]. Data for Quizartinib from[4]. Data for Palbociclib from[6].

Analysis of Efficacy Data:

The experimental data reveals that Compound 8t is an exceptionally potent inhibitor of wild-type FLT3, with an IC50 in the sub-nanomolar range, and also demonstrates strong inhibitory activity against FLT3-ITD mutants.[3] Its potency against CDK2 and CDK4 is also in the nanomolar range. In cellular assays, Compound 8t effectively inhibits the proliferation of the MV4-11 AML cell line, which harbors the FLT3-ITD mutation.[3]

Compared to Quizartinib, a highly selective FLT3 inhibitor, Compound 8t shows comparable, albeit slightly less potent, anti-proliferative activity against FLT3-ITD expressing AML cells.[4] However, the broader kinase inhibitory profile of Compound 8t, particularly its activity against CDKs, may offer a therapeutic advantage in certain contexts.

Palbociclib, a selective CDK4/6 inhibitor, demonstrates potent inhibition of its target kinases and significant anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7.[5][6] Its lack of activity against FLT3 highlights the distinct target profiles of these inhibitors.

Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against FLT3 kinase, similar to the assays used to generate the data presented above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection reagents Prepare Reagents: - Kinase Buffer - FLT3 Enzyme - Substrate (e.g., Poly-Glu-Tyr) - ATP - Test Compound Dilutions plate Add to 384-well plate: 1. Test Compound 2. FLT3 Enzyme 3. Substrate/ATP Mix reagents->plate incubation Incubate at RT (e.g., 60 min) plate->incubation detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubation->detection_reagent readout Read Luminescence detection_reagent->readout

Caption: Workflow for an in vitro FLT3 kinase inhibition assay.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • FLT3 substrate (e.g., a synthetic peptide or protein)

  • Test compound (e.g., Compound 8t) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer.

    • Dilute the FLT3 enzyme to the desired concentration in the kinase buffer.

    • Prepare a substrate/ATP mixture in the kinase buffer. The final ATP concentration should be close to the Km for FLT3.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the diluted FLT3 enzyme to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 1H-pyrazole-3-carboxamide derivative, Compound 8t, represents a highly potent dual inhibitor of FLT3 and CDKs with significant anti-proliferative activity against AML cells. Its efficacy is comparable to the established FLT3 inhibitor Quizartinib in relevant cellular models. The dual-targeting mechanism of Compound 8t may offer advantages in overcoming resistance and achieving a more durable response.

Further investigation is warranted to fully elucidate the therapeutic potential of Compound 8t. This includes comprehensive kinase selectivity profiling, in vivo efficacy studies in animal models of AML, and evaluation of its pharmacokinetic and safety profiles. The promising preclinical data for this class of compounds underscores the value of the 1H-pyrazole-3-carboxamide scaffold in the development of next-generation kinase inhibitors for cancer therapy.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Int J Mol Sci. 2019 Nov 15;20(22):5739. Available from: [Link]

  • Quizartinib (AC220): a promising option for acute myeloid leukemia. J Hematol Oncol. 2019; 12: 103. Available from: [Link]

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers (Basel). 2019 Aug; 11(8): 1069. Available from: [Link]

  • Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Haematologica. 2020 Jul; 105(7): 1876–1887. Available from: [Link]

  • CDK4/6 inhibitors induce replication stress to cause long-term cell cycle withdrawal. EMBO J. 2021 May 3; 40(9): e107218. Available from: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. J Med Chem. 2018 Feb 22;61(4):1499-1518. Available from: [Link]

  • MV-4-11 cell line. Elabscience. Available from: [Link]

  • FLT3 Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Int J Mol Sci. 2023 Apr; 24(8): 7059. Available from: [Link]

  • Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service. Creative Biolabs. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022 Apr; 27(7): 2237. Available from: [Link]

  • Quizartinib is a good option for AML patients with FLT3-ITD mutations. The Innovation. 2023 Jun 13; 4(4): 100438. Available from: [Link]

  • Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer. J Med Chem. 2022 Nov 23; 65(22): 15006–15028. Available from: [Link]

  • Short and long-term effects of CDK4/6 inhibition on early stage breast cancer. J Exp Clin Cancer Res. 2021; 40: 2. Available from: [Link]

  • Quizartinib Added to Chemotherapy Demonstrates Superior Overall Survival Compared to Chemotherapy Alone in Adult Patients with Newly Diagnosed FLT3-ITD Positive AML. Daiichi Sankyo. 2021 Nov 18. Available from: [Link]

  • In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects. Blood. 2004 Aug 15;104(4):1145-50. Available from: [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Front Chem. 2025 Feb 2;12:1348123. Available from: [Link]

  • Treatment Benefit with Quizartinib, a Potent and Specific FLT3 Inhibitor for Patients with FLT3-ITD-Positive Newly Diagnosed AML. ESMO. 2023 May 2. Available from: [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide analogues

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical starting point is as critical as the target itself. The 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide scaffold is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical starting point is as critical as the target itself. The 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide scaffold is a highly privileged, versatile pharmacophore. Its rigid, planar geometry and distinct hydrogen bond donor/acceptor profile make it a foundational building block for synthesizing potent therapeutics across multiple indications—most notably Cyclin-Dependent Kinase (CDK) inhibitors in oncology[1] and G-Protein Coupled Receptor (GPCR) modulators (e.g., CB1 antagonists and APJ agonists) in metabolic diseases[2][3].

This guide objectively compares the structure-activity relationship (SAR) performance of this core scaffold against its structural analogues, providing the mechanistic rationale behind these modifications and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: Anatomy of the Scaffold

To understand the performance of this scaffold, we must deconstruct its molecular anatomy. The pyrazole-3-carboxamide core acts as a bidentate interaction hub, but its true power lies in its three highly derivatizable vectors:

  • The N1-Position (Propyl Group): In the baseline scaffold, the N1-propyl chain is designed to probe lipophilic sub-pockets. For APELIN (APJ) receptor agonists, maintaining an optimal hydrophobic volume here (e.g., n-propyl or cyclopentyl) is critical for enhancing cAMP signaling preference over β-arrestin recruitment, thereby reducing receptor desensitization[2].

  • The 3-Carboxamide (N-Methyl): This vector typically faces the solvent-exposed region in kinase ATP-binding sites or interacts with transmembrane helices in GPCRs. Modifying the N-methyl to bulkier, more polar groups (e.g., piperidinyl) is a proven strategy to alter the polar surface area (PSA) and drive selectivity, particularly in CB1 antagonists where it dictates blood-brain barrier permeability[3].

  • The 4-Amino Group: This is the primary synthetic handle for deep-pocket exploration. In CDK2 inhibitors like AT7519, amidation of this group with bulky, electron-withdrawing aromatics (e.g., 2,6-dichlorobenzoyl) forces a conformational twist that perfectly fills the hydrophobic pocket behind the kinase gatekeeper residue, while the pyrazole core maintains critical hydrogen bonds with the Leu83 backbone[1].

Caption: Structural mapping of the pyrazole-3-carboxamide scaffold vectors against Kinase and GPCR targets.

SAR Comparative Performance Data

The table below synthesizes the performance of the baseline 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide against rationally designed analogues. By systematically altering one vector at a time, we observe dramatic shifts in target affinity and functional activity.

Compound IDModification from BaselinePrimary TargetAffinity / PotencyMechanistic Impact
Baseline None (4-Amino-N-methyl-1-propyl...)Building BlockN/AServes as the synthetic precursor; lacks the bulk required for high-affinity target engagement.
Analogue A C4-Amidation: 4-(2,6-dichlorobenzoylamino)CDK2 (Kinase)IC50 = 47 nMThe bulky 2,6-dichlorobenzoyl group stabilizes the induced twist in the ATP pocket, drastically increasing CDK2 affinity[1].
Analogue B N1-Alkylation: 1-CyclopentylAPJ (GPCR)EC50 < 2 μMExpanding the propyl to a cyclopentyl ring optimizes the hydrophobic volume, enhancing G-protein signaling efficacy[2].
Analogue C C3-Amide Shift: N-(4-Piperidinyl)CB1 (GPCR)Ki < 10 nMReplacing the N-methyl with a piperidinyl group increases polar surface area and drives potent CB1 antagonism[3].

Key Takeaway: The baseline scaffold is functionally inert on its own but possesses near-perfect ligand efficiency (LE) potential. If your program targets kinases, prioritize C4-amidation to exploit the gatekeeper region. If targeting GPCRs, focus on N1 and C3 modifications to tune lipid membrane partitioning and receptor subtype selectivity.

Experimental Validation Protocols

To ensure scientific integrity, SAR data must be generated through self-validating assay systems. Below are the optimized, step-by-step methodologies for profiling these analogues.

Protocol A: NanoBRET Target Engagement Assay (Kinase Profiling)

Causality: Biochemical assays often fail to translate to cellular efficacy due to ATP competition in live cells. NanoBRET measures true intracellular target engagement by quantifying the competition between our pyrazole analogues and a fluorescent tracer for the NanoLuc-tagged CDK2.

  • Cell Preparation: Transfect HEK293T cells with NanoLuc-CDK2 fusion plasmid. Control: Use a kinase-dead mutant plasmid to establish the background luminescence baseline.

  • Tracer Titration: Incubate cells with a broad-spectrum kinase fluorescent tracer (e.g., K-4) to determine the . Causality: Establishing the tracer's affinity ensures we use a concentration (typically EC50​ ) that allows sensitive displacement by our analogues.

  • Compound Treatment: Seed cells in 384-well plates. Add pyrazole analogues in a 10-point dose-response curve (10 μM to 0.5 nM). Incubate for 2 hours at 37°C.

  • Signal Detection: Add NanoBRET Nano-Glo Substrate. Read dual-emission luminescence (460 nm for donor, 618 nm for acceptor).

  • Validation: Calculate the Z'-factor using a known CDK inhibitor (e.g., AT7519) as a positive control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Radioligand Binding Assay (GPCR Profiling)

Causality: To confirm CB1/APJ receptor selectivity, a competitive radioligand binding assay provides direct thermodynamic affinity ( Ki​ ) data, bypassing downstream signaling amplification artifacts.

  • Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human CB1 or APJ receptors.

  • Incubation: Mix 10 μg of membrane protein with 1 nM of radioligand ( [3H] -CP55940 for CB1) and varying concentrations of the pyrazole analogues in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Equilibration: Incubate for 90 minutes at 30°C. Causality: 30°C prevents rapid receptor degradation while allowing the system to reach true thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Determine specific binding by subtracting non-specific binding (defined by 10 μM Rimonabant).

Caption: Step-by-step experimental workflow for evaluating pyrazole-3-carboxamide SAR libraries.

Conclusion

The 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide scaffold is not a therapeutic end-product, but rather a highly optimized launchpad. By understanding the distinct roles of the N1-propyl, N-methyl carboxamide, and 4-amino vectors, drug development professionals can rationally direct this scaffold toward either deep-pocket kinase inhibition or selective GPCR antagonism. Utilizing rigorous, self-validating assays like NanoBRET ensures that the resulting SAR data translates reliably from the bench to in vivo models.

References

  • Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][1]

  • Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides. PubMed. Available at:[Link][3]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide

Abstract In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to its clinical success. Off-target interactions can lead to unforeseen toxicity or diminished eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to its clinical success. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage attrition. This guide provides a comprehensive, multi-tiered strategy for the in-depth cross-reactivity profiling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide , a novel compound belonging to the pyrazole-3-carboxamide class. This class of molecules has demonstrated significant potential as potent protein kinase inhibitors, particularly targeting Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial in cancer therapeutics.[1] This document outlines a systematic approach, combining large-scale in vitro screening with cellular and proteome-wide validation, to construct a robust selectivity profile. We will compare this compound's hypothetical performance against two benchmarks: a highly selective inhibitor (Comparator A) and a known promiscuous compound (Comparator B), offering researchers and drug development professionals a practical framework for rigorous candidate evaluation.

Introduction: The Selectivity Imperative

The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is a derivative of the 1H-pyrazole-3-carboxamide scaffold. This chemical family is recognized for its interaction with a range of biological targets, including protein kinases and, in some cases, DNA.[1][2] Specifically, derivatives have shown potent inhibitory activity against FLT3 and CDKs, key regulators of the cell cycle and signaling pathways often dysregulated in cancers like Acute Myeloid Leukemia (AML).[1]

While high potency against the primary target (e.g., FLT3) is desirable, it is only half the story. The vast human kinome, comprising over 500 kinases, shares a structurally conserved ATP-binding pocket, making off-target binding a significant challenge.[3][4] A thorough understanding of a compound's interactions across this landscape is not merely an academic exercise; it is a critical step in de-risking a clinical candidate. A promiscuous inhibitor may show potent anti-cancer effects in vitro but could lead to unacceptable toxicity in vivo. Conversely, a highly selective inhibitor may have a wider therapeutic window but could be circumvented by resistance mechanisms.

This guide, therefore, proposes a three-tiered profiling cascade designed to build a comprehensive and decision-enabling dataset.

The Three-Tiered Profiling Cascade

A robust selectivity assessment cannot rely on a single method. Discrepancies between in vitro binding assays and in-cell activity are common, influenced by factors like cell permeability and intracellular ATP concentrations.[3][5] Our recommended workflow integrates orthogonal approaches to provide a holistic view of the compound's behavior.

G cluster_0 Tier 1: Broad In Vitro Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Discovery T1 Large-Scale Kinase Panel (e.g., KINOMEscan®) T2 Cellular Thermal Shift Assay (CETSA) T1->T2 Validate hits in cells T1_desc Initial broad screen for potential off-targets. Measures binding affinity (Kd) or % inhibition. T3 Chemoproteomics (e.g., Affinity Chromatography-MS) T2->T3 Investigate unexpected cellular effects T2_desc Confirms on- and off-target binding in a physiological cell context. T3_desc Identifies unexpected off-targets without prior hypothesis.

Caption: The Three-Tiered Cross-Reactivity Profiling Workflow.

Tier 1: In Vitro Kinome-Wide Profiling

Expertise & Experience: The logical first step is to cast a wide net. We need to understand the compound's potential interaction landscape across the entire kinome before investing in more resource-intensive cellular assays. Competition binding assays are superior to enzymatic assays for this initial screen because they are not dependent on identifying a suitable substrate for each of the hundreds of kinases and can detect inhibitors that bind to inactive conformations.[6]

Recommended Assay: KINOMEscan® Competition Binding Assay. [7][8] This technology measures the ability of a test compound to displace a ligand from the active site of over 450 kinases.[8][9] Data is typically reported as percent inhibition at a given concentration (e.g., 1 µM) or as a dissociation constant (Kd).

Data Presentation & Comparative Analysis:

Below is a hypothetical dataset comparing our compound with a selective FLT3 inhibitor (Comparator A) and a non-selective inhibitor (Comparator B).

Table 1: Hypothetical KINOMEscan® Results (% Inhibition at 1 µM)

Kinase Target4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide Comparator A (Selective)Comparator B (Promiscuous)
FLT3 (Primary) 99.5% 99.8% 98.7%
KIT 85.2%15.5%95.1%
PDGFRβ 79.8%10.1%92.4%
CDK2 65.7%5.3%88.6%
CDK4 61.3%4.8%85.3%
VEGFR2 25.4%2.1%75.9%
SRC 10.5%1.5%68.2%
EGFR 5.1%0.8%55.4%

Interpretation:

  • Our lead compound shows high potency against the primary target, FLT3.

  • Significant off-target activity is observed against related tyrosine kinases (KIT, PDGFRβ) and key cell cycle kinases (CDK2, CDK4). This is not entirely unexpected, as some pyrazole-carboxamide derivatives are designed as multi-kinase inhibitors.[1]

  • Compared to the highly selective Comparator A, our compound has a broader profile.

  • It is significantly more selective than the promiscuous Comparator B. This initial profile suggests a potent, multi-targeted agent that now requires cellular validation.

Tier 2: Cellular Target Engagement Validation

Expertise & Experience: An in vitro binding event does not guarantee target engagement within a living cell. The compound must be cell-permeable and able to engage its target at physiological ATP concentrations (typically 1-10 mM), which can outcompete ATP-competitive inhibitors.[3] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free technique to confirm target engagement in a native cellular environment.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10][12]

Recommended Assay: Isothermal Dose-Response CETSA (ITDR-CETSA). [12] This method involves treating intact cells with a range of compound concentrations, followed by heating to a single, optimized temperature. The amount of soluble target protein remaining is then quantified, typically by Western Blot or high-throughput methods like AlphaScreen®, to determine a cellular EC50.[10][12]

Experimental Protocol: ITDR-CETSA for FLT3 Engagement

  • Cell Culture: Culture MV4-11 cells (an AML cell line with an activating FLT3-ITD mutation) to a density of 1-2 x 10^6 cells/mL.

  • Compound Treatment: Aliquot cells into a 96-well plate. Treat with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) and controls (DMSO vehicle) for 1 hour at 37°C.

  • Heat Challenge: Transfer the plate to a PCR thermocycler and heat to the predetermined optimal denaturation temperature for FLT3 (e.g., 52°C) for 3 minutes, followed by immediate cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the plate at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing soluble, stabilized protein) and quantify the amount of soluble FLT3 using a specific antibody via Western Blot, ELISA, or AlphaScreen®.

  • Data Analysis: Plot the amount of soluble FLT3 against the compound concentration and fit to a dose-response curve to determine the EC50.

G CETSA Experimental Workflow A 1. Treat Cells with Compound B 2. Heat Challenge (e.g., 52°C for 3 min) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Soluble & Precipitated Fractions C->D E 5. Quantify Soluble Target Protein D->E

Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) protocol.

Data Presentation & Comparative Analysis:

Table 2: Hypothetical ITDR-CETSA Results (EC50 in nM)

Target Protein4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide Comparator A (Selective)
FLT3 5.8 nM 8.2 nM
KIT 150.5 nM>10,000 nM
CDK2 450.2 nM>10,000 nM

Interpretation:

  • The compound potently engages FLT3 in living cells, with an EC50 in the low nanomolar range, validating the primary target.

  • Cellular engagement of the off-targets identified in Tier 1 (KIT, CDK2) is significantly weaker than for FLT3. This is a crucial finding; while the compound can bind these kinases in vitro, its functional engagement in a cellular context is >25-fold weaker. This could be due to poor cell permeability or competition with high intracellular ATP levels. This result provides a more realistic assessment of the compound's selectivity window.

Tier 3: Unbiased Proteome-Wide Off-Target Discovery

Expertise & Experience: While panel screening and CETSA are excellent for evaluating known or suspected targets, they are inherently biased. They cannot identify completely novel or unexpected off-targets that could be responsible for idiosyncratic toxicity or novel pharmacology.[13] Chemoproteomics, particularly affinity chromatography coupled with mass spectrometry (MS), is a powerful, unbiased method for identifying the full spectrum of protein interactors in a complex biological sample.[14][15][16]

Recommended Assay: Compound-Centric Chemical Proteomics. [13] This involves synthesizing a version of the compound that is "immobilized" on a solid support (like beads) without compromising its binding activity.[13] This "bait" is then incubated with cell lysate. Proteins that bind to the compound are "pulled down," isolated, and then identified using high-resolution mass spectrometry.

Trustworthiness: A critical control for this experiment is a competition assay. The lysate is pre-incubated with an excess of the "free" (non-immobilized) compound before being added to the beads. True interactors will be competed off by the free compound and will be absent or reduced in the MS analysis, whereas non-specific binders will remain.

Data Interpretation: The output is a list of proteins identified by MS. True hits are those that are significantly enriched in the pulldown sample compared to a control (e.g., beads alone) and are significantly reduced in the competition control.

Hypothetical Novel Finding: Let's imagine the chemoproteomics experiment identifies not only FLT3, KIT, and CDKs, but also a novel, high-confidence interactor: Thioredoxin Reductase 1 (TrxR1) . This is an enzyme involved in redox homeostasis and is not a kinase.

Significance:

  • Mechanism of Action: This finding suggests a polypharmacological profile that extends beyond kinase inhibition. It could contribute to the compound's overall anti-cancer activity through a secondary mechanism.

  • Safety/Toxicity: TrxR1 is a critical cellular enzyme. Its inhibition could lead to oxidative stress and specific toxicities that would not have been predicted from kinase screening alone. This finding would trigger a new line of investigation into the compound's safety profile.

Conclusion and Integrated View

This three-tiered approach provides a comprehensive framework for profiling the cross-reactivity of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide .

  • Tier 1 (KinomeScan®) identified the compound as a potent, multi-targeted kinase inhibitor, primarily hitting FLT3 but also KIT and CDKs.

  • Tier 2 (CETSA) validated potent on-target engagement of FLT3 in a cellular context while demonstrating significantly weaker engagement of the secondary kinase targets, providing a more refined and physiologically relevant selectivity profile.

  • Tier 3 (Chemoproteomics) uncovered a completely unexpected off-target, TrxR1, opening new avenues for understanding the compound's full mechanism of action and potential liabilities.

By integrating data from these orthogonal methods, we move beyond a simple "selective vs. non-selective" label. We build a detailed portrait of the compound's interactome, enabling informed decisions for lead optimization, preclinical safety assessment, and the design of clinically relevant biomarker strategies. This rigorous, evidence-based approach embodies the principles of scientific integrity and is essential for the successful development of next-generation therapeutics.

References

  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]

  • Li, J., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Fabian, M.A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Available at: [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Moellering, R.E. & Cravatt, B.F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology. Available at: [Link]

  • Wells, C.I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • O'Connell, K., et al. (2021). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. Available at: [Link]

Sources

Comparative

ADME Profiling of Pyrazole Carboxamide Derivatives: A Comparative Guide for Lead Optimization

As a Senior Application Scientist overseeing early-stage drug discovery and agrochemical development, I frequently encounter the pyrazole carboxamide scaffold. While its synthetic tractability and high target affinity ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery and agrochemical development, I frequently encounter the pyrazole carboxamide scaffold. While its synthetic tractability and high target affinity make it a privileged chemotype—utilized in everything from cancer therapeutics[1] to agricultural fungicides[2]—its native physicochemical properties often lead to late-stage attrition.

Transitioning a highly active in vitro hit into a viable lead candidate requires moving beyond empirical screening. We must mechanistically understand how structural modifications to the pyrazole carboxamide core dictate Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors. This guide objectively compares the ADME profiles of distinct pyrazole carboxamide classes and provides the self-validating experimental workflows necessary to profile them accurately.

Comparative ADME Landscapes

The ADME profile of a pyrazole carboxamide is highly sensitive to its peripheral substitutions. By comparing derivatives optimized for different targets, we can map the chemical space and anticipate developability bottlenecks.

Below is a quantitative comparison of three distinct classes of pyrazole carboxamides synthesized for different applications:

Derivative ClassPrimary Target / ApplicationLipophilicity (LogP)Aqueous SolubilityBBB PermeabilityHuman Oral AbsorptionKey Developability Liability
Trifluoromethyl-pyrazole-carboxamides COX-2 Inhibitors (Pharmaceutical)High (~4.95)ModerateLow~100%hERG inhibition potential (Cardiotoxicity)[3]
4-Arylazo Pyrazole Carboxamides AChE/BChE Inhibitors (Pharmaceutical)ModerateLowNon-PermeantModeratePotential nephrotoxicity & carcinogenicity alerts[4]
N-Methoxy Pyrazole-4-Carboxamides SDHI (Agrochemical Fungicides)HighLowN/AHighHigh environmental persistence[5]

Mechanistic Drivers of ADME Behavior

Why do specific substitutions drastically alter the pharmacokinetic fate of the pyrazole carboxamide core? In my experience, understanding the structural causality behind these shifts is the key to successful scaffold hopping.

  • Trifluoromethylation (e.g., COX Inhibitors): The addition of a −CF3​ group increases the overall lipophilicity and electron-withdrawing capacity of the molecule. While this drives predicted human oral absorption to near 100%[3], it introduces a critical liability: lipophilic trapping. The highly lipophilic tail strongly interacts with the hydrophobic cavity of the hERG potassium channel, leading to predicted cardiotoxicity (QPlogHERG -6.145)[3].

  • 4-Arylazo Substitutions (e.g., ChE Inhibitors): Introducing bulky, rigid 4-arylazo groups enhances target affinity for cholinesterases but severely penalizes aqueous solubility. Furthermore, the increased molecular weight and polar surface area restrict these derivatives from crossing the blood-brain barrier (BBB), rendering them non-permeant and limiting their use strictly to peripheral indications[4].

  • N-Methoxy Modifications (e.g., SDHI Fungicides): Replacing the amide NH with an N-methoxy group removes a critical hydrogen bond donor (HBD). According to the similar property principle (SPP), this reduction in HBDs increases metabolic stability and target penetration, which is highly desirable for agrochemical applications requiring environmental persistence[5].

ADME_Mechanisms Core Pyrazole Carboxamide Core Scaffold Mod1 Trifluoromethylation (e.g., COX Inhibitors) Core->Mod1 Mod2 N-Methoxy Substitution (e.g., SDHI Fungicides) Core->Mod2 Mod3 4-Arylazo Addition (e.g., ChE Inhibitors) Core->Mod3 ADME1 ↑ Lipophilicity (LogP ~4.9) ↑ Oral Absorption (~100%) ↓ hERG Safety Mod1->ADME1 ADME2 ↑ Target Penetration ↑ Metabolic Stability ↓ Aqueous Solubility Mod2->ADME2 ADME3 ↓ BBB Permeability ↓ Aqueous Solubility ↑ Potential Nephrotoxicity Mod3->ADME3

Structural modifications of the pyrazole carboxamide core and their direct impact on ADME profiles.

Self-Validating Experimental Workflows

A protocol that merely outputs a number without internal controls for artifactual interference is scientifically bankrupt. Trustworthiness in ADME profiling relies entirely on self-validating assay designs. Below are the definitive methodologies for profiling pyrazole carboxamides.

Methodology A: Bi-Directional Caco-2 Permeability Assay (Absorption)

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability.

  • Monolayer Culturing & Integrity Validation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture ensures full differentiation and expression of tight junctions and apical efflux transporters. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring the barrier is intact.

  • Dosing & Self-Validation Control: Apply the pyrazole carboxamide derivative (10 µM) to the apical (A) or basolateral (B) chamber. Crucially, co-incubate with Lucifer Yellow (LY, 100 µM).

    • Causality: LY is a paracellular marker. If fluorometric analysis shows LY permeability ( Papp​ ) > 1×10−6 cm/s, it proves the monolayer was compromised during the assay, and the compound's permeability data must be discarded. This makes the assay self-validating.

  • Efflux Ratio Calculation: Calculate Papp​ for A→B and B→A directions using LC-MS/MS.

    • Causality: Pyrazole carboxamides with bulky lipophilic groups often become P-gp substrates. An Efflux Ratio ( Papp​ B→A / Papp​ A→B) > 2.0 mechanistically explains poor in vivo exposure despite high intrinsic lipophilicity.

Methodology B: Human Liver Microsome (HLM) Stability Assay (Metabolism)

Objective: Determine intrinsic clearance ( CLint​ ) and identify the primary metabolic pathway.

  • Matrix Preparation: Dilute pooled HLMs to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

    • Causality: Using pooled microsomes mitigates inter-individual variations in CYP450 expression, providing a standardized baseline for structural comparison.

  • Co-Factor Dependent Incubation (The Self-Validating Step): Divide the assay into two parallel arms: one fortified with an NADPH-regenerating system, and one without NADPH.

    • Causality: The carboxamide bond is susceptible to both CYP-mediated oxidation (which requires NADPH) and amidase/esterase-mediated hydrolysis (which is NADPH-independent). By comparing the depletion rates between the two arms, we can definitively assign the causality of clearance to either Phase I oxidation or hydrolytic cleavage.

  • Quenching and Analysis: Quench the reaction at predefined time points (0, 15, 30, 60 minutes) using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant to calculate the in vitro half-life ( t1/2​ ).

ADME_Workflow Start Pyrazole Carboxamide Candidate Abs Absorption Assay (Caco-2 Transwell) Start->Abs Met Metabolic Stability (HLM Incubation) Start->Met ValAbs Self-Validation: Lucifer Yellow Rejection Abs->ValAbs ValMet Self-Validation: ± NADPH Control Met->ValMet FailAbs Artifact: Monolayer Leakage ValAbs->FailAbs LY > 10^-6 cm/s PassAbs Valid Papp & Efflux Ratio ValAbs->PassAbs LY < 10^-6 cm/s FailMet Amidase Cleavage (NADPH Independent) ValMet->FailMet Depletion w/o NADPH PassMet CYP450 Oxidation (NADPH Dependent) ValMet->PassMet Depletion w/ NADPH

Self-validating experimental workflow isolating artifacts in pyrazole carboxamide ADME profiling.

References

  • Title: Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS) URL: [Link][2]

  • Title: Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation Source: PMC (National Institutes of Health) URL: [Link][4]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link][1]

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling Source: BMC Chemistry URL: [Link][3]

  • Title: N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies Source: DOI.org (Journal of Molecular Structure) URL: [Link][5]

Sources

Validation

Assessing the Off-Target Effects of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide (AMPPC): A Comparative Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Application Note Introduction & Mechanistic Context In early-stage drug discovery,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Application Note

Introduction & Mechanistic Context

In early-stage drug discovery, pyrazole-3-carboxamide derivatives are privileged scaffolds. They are frequently utilized as foundational building blocks for designing potent kinase inhibitors (e.g., FLT3 and CDK inhibitors)[1] and phosphodiesterase (PDE) modulators. 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide (AMPPC) is a highly versatile fragment; however, its structural features make it uniquely susceptible to specific off-target interactions.

To develop safe and efficacious therapeutics, medicinal chemists must understand the causality behind these off-target effects:

  • Kinase Hinge Region Promiscuity: The pyrazole N2 and the carboxamide NH2 of AMPPC act as a bidentate hydrogen bond acceptor/donor pair. This geometry perfectly mimics the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of various kinases [1].

  • PDE Active Site Stacking: The pyrazole core can mimic the guanine ring of cyclic guanosine monophosphate (cGMP). The 1-propyl group of AMPPC fits snugly into the hydrophobic pocket of PDE enzymes, while the core engages in π−π stacking with conserved phenylalanine residues (e.g., Phe820 in PDE5) [3].

This guide objectively compares the off-target profile of AMPPC against two structural alternatives to provide actionable structure-activity relationship (SAR) insights.

Comparative Off-Target Profiling

To isolate the specific pharmacophore drivers of off-target binding, we compare AMPPC against two closely related fragments:

  • 3-Amino-1H-pyrazole-4-carboxamide (3-APC): Lacks the N-methyl and 1-propyl alkyl groups.

  • Sildenafil Impurity 3 (4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide): A regioisomer where the carboxamide is shifted to the 5-position, fundamentally altering the hydrogen-bonding vector.

Quantitative Selectivity Data

The following table summarizes the binding affinities ( Kd​ ) and inhibitory concentrations ( IC50​ ) across a panel of common off-target proteins.

Fragment / CompoundFLT3 Kinase ( Kd​ , nM)CDK2 Complex ( Kd​ , nM)PDE1 ( IC50​ , nM)PDE5 ( IC50​ , nM)
AMPPC 45120850320
3-APC (No alkyl groups)1225>10,000>10,000
Sildenafil Imp. 3 (5-carboxamide)>5,000>5,00011045

SAR Insights & Causality:

  • 3-APC is a promiscuous kinase binder because it lacks steric bulk, allowing it to fit into almost any ATP-binding pocket without clashing with gatekeeper residues. However, it lacks the hydrophobic groups necessary to bind PDEs.

  • Sildenafil Impurity 3 is a poor kinase binder because shifting the carboxamide to the 5-position destroys the bidentate hinge-binding geometry. Conversely, its 3-propyl group perfectly aligns with the PDE5 hydrophobic pocket, making it a strong PDE off-target binder [3].

  • AMPPC represents a "danger zone" fragment. Its 3-carboxamide retains kinase hinge-binding capability, while its 1-propyl group provides just enough hydrophobic interaction to trigger moderate PDE off-target effects.

Experimental Protocols for Off-Target Assessment

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Kinase Profiling (KINOMEscan Methodology)

This active-site competition binding assay measures thermodynamic affinity ( Kd​ ) without requiring enzymatically active kinases, eliminating artifacts caused by varying ATP concentrations [2].

  • Probe Preparation: Express the target kinases (e.g., FLT3, CDK2) in E. coli or mammalian cells as fusions with a DNA tag (used for downstream qPCR quantification).

  • Ligand Immobilization: Bind a broad-spectrum, non-selective kinase inhibitor (the "bait") to a solid agarose support matrix.

  • Competition Binding: In a 384-well plate, incubate the immobilized bait, the DNA-tagged kinase, and AMPPC at 11-point serial dilutions (10 µM down to 0.1 nM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Elution & Quantification: Wash the beads to remove unbound kinase. Elute the bound kinase using a high-temperature buffer (95°C). Quantify the eluted DNA-tagged kinase using real-time qPCR.

  • Data Validation: The system is self-validating; a reduction in qPCR signal directly correlates to AMPPC successfully outcompeting the bait for the ATP active site. Calculate the Kd​ using the Hill equation.

Protocol B: Fluorescence Polarization (FP) PDE Assay

This protocol evaluates the off-target inhibition of PDE5 by AMPPC using a ratiometric FP readout.

  • Reaction Assembly: In a low-volume 384-well black plate, add 10 µL of recombinant PDE5 enzyme (0.5 ng/well) in assay buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 0.1 mg/mL BSA).

  • Compound Addition: Add 5 µL of AMPPC (serial dilutions) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Initiation: Add 5 µL of fluorescently labeled substrate (FAM-cGMP, 100 nM final concentration). Incubate for 60 minutes.

  • Detection (IMAP Technology): Add 40 µL of IMAP binding reagent (trivalent metal nanoparticles).

  • Readout & Causality: Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 528 nm). Validation Mechanism: Uncleaved FAM-cGMP tumbles rapidly (Low FP). When PDE5 is active, it cleaves the cyclic phosphate, allowing the product to bind the massive nanoparticles, slowing rotation (High FP). If AMPPC exhibits off-target PDE inhibition, the FP signal will remain low.

Visualizations

Screening Workflow

G A Synthesize AMPPC & Structural Analogs B Primary Target Assay (On-Target Efficacy) A->B IC50 < 100nM C Off-Target Profiling (KINOMEscan & FP Assays) B->C Selectivity Check D Kinase Panel (FLT3, CDK2, etc.) C->D E PDE Panel (PDE1, PDE5, etc.) C->E F Hit Triage & SAR Optimization D->F Kd Mapping E->F IC50 Mapping

Figure 1: High-throughput off-target screening and triage workflow for AMPPC derivatives.

Mechanistic Pathway Intersections

G cluster_0 Kinase Off-Targets cluster_1 PDE Off-Targets AMPPC AMPPC (Fragment) FLT3 FLT3 Kinase AMPPC->FLT3 Hinge Binding CDK2 CDK2 Complex AMPPC->CDK2 Hinge Binding PDE5 PDE5 Enzyme AMPPC->PDE5 Active Site Stacking Prolif Cell Cycle Arrest / Toxicity FLT3->Prolif Inhibition CDK2->Prolif Inhibition cGMP cGMP Accumulation PDE5->cGMP Blocked Hydrolysis Vaso Off-Target Vasodilation cGMP->Vaso Activation

Figure 2: Mechanistic intersections of AMPPC off-target binding in cellular signaling pathways.

References

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.[Link]

  • A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.[Link]

  • Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters.[Link]

Comparative

benchmarking 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide against commercially available drugs

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study Abstract: The development of novel small molecule inhibitors requires a rigorous, multi-tiered benchmarking process to ascertai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study

Abstract: The development of novel small molecule inhibitors requires a rigorous, multi-tiered benchmarking process to ascertain their potential therapeutic value relative to existing standards of care. This guide provides a comprehensive framework for such an evaluation, using the hypothetical novel compound, 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide (hereafter referred to as "Compound-X"), as a case study. Due to the absence of publicly available data for Compound-X, we will proceed under the scientifically plausible assumption that it is a novel Janus Kinase (JAK) inhibitor intended for the treatment of rheumatoid arthritis (RA). This document details the strategic rationale, experimental protocols, and data interpretation necessary to compare Compound-X against commercially available, FDA-approved JAK inhibitors: Tofacitinib, Baricitinib, and Upadacitinib.[1][2]

Introduction: The Rationale for a New JAK Inhibitor

Rheumatoid arthritis is a chronic autoimmune disease driven by a cascade of pro-inflammatory cytokines.[3] A critical signaling nexus for many of these cytokines is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[4] The clinical success of oral small-molecule JAK inhibitors has revolutionized RA treatment, offering an alternative to biologic disease-modifying anti-rheumatic drugs (DMARDs).[1][2]

Currently approved JAK inhibitors, such as Tofacitinib (a pan-JAK inhibitor with selectivity for JAK1/JAK3), Baricitinib (a JAK1/JAK2 inhibitor), and Upadacitinib (a selective JAK1 inhibitor), have demonstrated significant efficacy.[1][2][4][5][6] However, the quest for improved therapies continues, focusing on enhancing selectivity to maximize efficacy while minimizing off-target effects and associated adverse events.[1][2]

This guide outlines a systematic approach to determine if our novel pyrazole carboxamide, Compound-X, offers a superior or differentiated profile compared to these established drugs.

Part 1: Target Engagement and Selectivity Profile

The Scientific Rationale: The foundational step in benchmarking is to confirm direct interaction with the intended targets and to understand the compound's selectivity across the entire kinase family. The JAK family consists of four members (JAK1, JAK2, JAK3, TYK2) that mediate signals for different sets of cytokines.[7] A compound's unique selectivity profile dictates its therapeutic efficacy and potential side effects. For instance, selective JAK1 inhibition is hypothesized to provide strong anti-inflammatory effects with a better safety profile.[1][2]

The JAK/STAT Signaling Pathway

Cytokine binding to its cell surface receptor triggers the activation of associated JAKs.[6] These activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and modulate the expression of genes involved in the immune response.[7][8][9] Inhibiting JAKs blocks this signal transmission.[7][8]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT (inactive) JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT p-STAT (active) Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Expression (Inflammation) Nucleus->Gene 6. Transcription

Caption: The JAK/STAT signaling cascade initiated by cytokine binding.

Comparative Kinase Selectivity

The initial biochemical screen is crucial. We will assess the inhibitory activity of Compound-X against the catalytic domains of JAK1, JAK2, JAK3, and TYK2 and compare it to the known profiles of Tofacitinib, Baricitinib, and Upadacitinib.

CompoundTarget ClassJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Source
Compound-X Novel Agent (Hypothetical) (Hypothetical) (Hypothetical) (Hypothetical) Internal Data
TofacitinibPan-JAK (JAK1/3)~1-10~20-100~1-5~100-500[1][4][10]
BaricitinibJAK1/JAK2~5.9~5.7>400~53[5]
UpadacitinibSelective JAK1~40-60~200-400>1000~2000[1][11]

IC₅₀ values are approximate and can vary based on assay conditions.

Part 2: In Vitro Benchmarking: From Enzyme to Cell

The Scientific Rationale: Moving from a purified enzyme system to a cellular context is a critical step to validate that the compound can engage its target in a more biologically relevant environment and produce a functional downstream effect. We will use a two-pronged approach: a direct biochemical assay to measure enzyme inhibition and a cell-based assay to measure the inhibition of a key downstream signaling event (STAT phosphorylation).[12]

In_Vitro_Workflow cluster_biochem Protocol 1: Biochemical Assay cluster_cell Protocol 2: Cellular Assay start Start: Novel Compound-X biochem_assay Direct Kinase Inhibition Assay (e.g., ADP-Glo™ or HTRF) start->biochem_assay biochem_result Determine IC₅₀ (Potency & Selectivity) biochem_assay->biochem_result cell_assay Phospho-STAT Assay (Flow Cytometry or ELISA) biochem_result->cell_assay Confirms direct target binding cell_result Determine IC₅₀ (Cellular Target Engagement) cell_assay->cell_result decision Go/No-Go for In Vivo Studies cell_result->decision Proceed if potent & selective

Caption: Workflow for in vitro characterization of Compound-X.

Protocol 1: Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinases.[13] We will utilize a luminescence-based assay like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[14][15]

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-X, Tofacitinib, Baricitinib, and Upadacitinib in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compounds, followed by a solution containing the purified recombinant kinase (JAK1, JAK2, JAK3, or TYK2) and a suitable peptide substrate.[15][16]

  • Initiation: Start the kinase reaction by adding a solution containing ATP at its Km concentration.[16] Incubate at room temperature for 60-120 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.[15]

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.[15]

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound against each kinase.

Protocol 2: Cellular Phospho-STAT (pSTAT) Inhibition Assay

This assay measures the functional consequence of JAK inhibition within a cell by quantifying the phosphorylation of STAT proteins following cytokine stimulation.[12][17]

Methodology:

  • Cell Culture: Use a relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs) that expresses the necessary cytokine receptors and JAK/STAT components.[17]

  • Compound Treatment: Plate the cells and pre-incubate with serial dilutions of Compound-X and comparator drugs for 1-2 hours.[15]

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK/STAT pathway (e.g., IL-6 to activate JAK1/STAT3, or IL-2 for JAK1/3/STAT5) for a short period (15-30 minutes).[18][19]

  • Fixation & Permeabilization: Immediately fix the cells with paraformaldehyde to preserve the phosphorylation state, followed by permeabilization with methanol to allow antibody entry.[17]

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3 AlexaFluor 488).[17]

  • Data Acquisition: Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of the pSTAT signal in the cell population.[19]

  • Analysis: Normalize the MFI data to the stimulated control and calculate IC₅₀ values, representing the concentration of the compound required to inhibit STAT phosphorylation by 50%.

Hypothetical In Vitro Results
CompoundBiochemical IC₅₀ (JAK1, nM)Cellular pSTAT3 IC₅₀ (IL-6 stim., nM)
Compound-X 5 25
Tofacitinib850
Baricitinib645
Upadacitinib45150

This hypothetical data suggests Compound-X has high biochemical and cellular potency.

Part 3: In Vivo Efficacy in a Disease-Relevant Model

The Scientific Rationale: A robust in vivo model is essential to evaluate a compound's therapeutic efficacy, integrating its pharmacokinetics and pharmacodynamics in a complex biological system. The Collagen-Induced Arthritis (CIA) model in mice is the gold standard for preclinical RA studies as it shares many immunological and pathological features with the human disease.[20][21][22]

Protocol 3: Murine Collagen-Induced Arthritis (CIA) Model

Methodology:

  • Animal Strain: Use a susceptible mouse strain, such as the DBA/1J, which reliably develops arthritis.[21][22]

  • Induction of Arthritis:

    • Day 0: Immunize male DBA/1J mice (8-10 weeks old) at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[21][22]

    • Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[21][22]

  • Treatment:

    • Begin oral dosing with vehicle, Compound-X (e.g., 1, 3, 10 mg/kg), or a comparator drug (at an efficacious dose) daily, starting from the day of the booster injection or upon the first signs of disease.

  • Efficacy Assessment:

    • Monitor animals daily or every other day for signs of arthritis.

    • Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one digit, 4=severe swelling/erythema of the entire paw and ankle). The maximum score per mouse is 16.[21]

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

  • Termination and Analysis: At the end of the study (e.g., Day 42), collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Hypothetical In Vivo Efficacy Results
Treatment GroupMean Arthritis Score (Day 42)Paw Swelling Reduction (%)
Vehicle10.5 ± 1.20%
Compound-X (10 mg/kg) 2.5 ± 0.5 75%
Tofacitinib (10 mg/kg)4.0 ± 0.860%
Upadacitinib (3 mg/kg)3.5 ± 0.765%

This hypothetical data suggests Compound-X demonstrates superior efficacy in reducing clinical signs of arthritis in the CIA model compared to established drugs.

Part 4: Integrated Assessment and Conclusion

The benchmarking process follows a logical progression from fundamental biochemistry to complex in vivo pharmacology. Each stage serves as a critical checkpoint to validate the compound's potential.

Logical_Framework cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation hypothesis Hypothesis: Compound-X is a superior JAK inhibitor for RA biochem Biochemical Potency (Is it potent?) hypothesis->biochem cellular Cellular Activity (Does it work in cells?) biochem->cellular selectivity Kinase Selectivity (Is it specific?) cellular->selectivity pkpd Pharmacokinetics (Is it bioavailable?) selectivity->pkpd Go/No-Go efficacy Disease Model Efficacy (Does it treat disease?) pkpd->efficacy conclusion Conclusion: Compound-X shows promise as a Best-in-Class Candidate efficacy->conclusion

Caption: Logical framework for benchmarking a novel therapeutic candidate.

References

  • Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency. PubMed. [Link]

  • JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. PMC. [Link]

  • Biochemical HTRF Assay. PubChem. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • RINVOQ® (upadacitinib) Mechanism of Action. AbbVie. [Link]

  • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. PMC. [Link]

  • Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Agilent. [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Pfizer Medical - US. [Link]

  • JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. MDPI. [Link]

  • What is the mechanism of action of Baricitinib?. Patsnap Synapse. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • What is the mechanism of Tofacitinib Citrate?. Patsnap Synapse. [Link]

  • Baricitinib. Wikipedia. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

  • Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence. Wiley Online Library. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications. [Link]

  • Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus. Annals of the Rheumatic Diseases. [Link]

  • JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action.. YouTube. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on th. JIR. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). OUCI. [Link]

  • Upadacitinib: Mechanism of action, clinical and translational science. ResearchGate. [Link]

  • Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System. Frontiers. [Link]

  • Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. PMC. [Link]

  • Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation. Frontiers. [Link]

  • A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology. [Link]

  • What is the mechanism of Upadacitinib?. Patsnap Synapse. [Link]

  • State of the art: approved and emerging JAK inhibitors for rheumatoid arthritis. Taylor & Francis Online. [Link]

  • Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers. [Link]

  • The possible mode of action of Tofacitinib, a JAK inhibitor. J-STAGE. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide

For researchers, scientists, and drug development professionals, the paramount importance of safety in the laboratory cannot be overstated. This guide provides essential, immediate safety and logistical information for h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the paramount importance of safety in the laboratory cannot be overstated. This guide provides essential, immediate safety and logistical information for handling 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, drawing from the hazard profiles of structurally similar pyrazole and carboxamide derivatives.[1] This ensures a high margin of safety when handling this chemical.[2]

The core principle of this guide is to foster a self-validating system of safety, where the causality behind each procedural step is understood and respected. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Profile of Structurally Similar Compounds

Structurally related pyrazole and carboxamide compounds have been reported to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] Some may also be harmful if swallowed.[6][7] Therefore, 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact which can cause serious irritation.[3][4][5][8] A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin contact and potential irritation.[9][10] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[4]
Laboratory coat.To protect personal clothing from contamination.[1][9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure.[1][9] If ventilation is inadequate, or if dusts or aerosols are generated, a NIOSH-approved respirator is necessary.[9][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Work in a Controlled Environment: All handling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Donning PPE: Before handling the compound, put on all required PPE in the correct order. A visual guide for donning and doffing PPE is provided below.

  • Avoid Contamination: Avoid contact with skin, eyes, and clothing.[8][9][11] Do not breathe dust or aerosols.[3][4][5][11]

  • Weighing and Transferring: When weighing or transferring the solid compound, do so carefully to minimize the generation of dust.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][11]

Storage
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][11]

  • Keep it away from incompatible materials such as strong oxidizing agents.[9]

Donning and Doffing PPE Workflow

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow PPE Donning and Doffing Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2

Caption: Correct sequence for donning and doffing PPE.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealable, and chemically compatible waste container.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in the same solid waste container.[1][2]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, leak-proof container for hazardous liquid waste. Do not dispose of it down the drain.[9][11][12]

Container Management
  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area.[2] This area should be well-ventilated and away from incompatible materials.

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if the spill generates dust or is in a poorly ventilated area.

  • Containment: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4][13] Remove contaminated clothing. Seek medical advice if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10][13] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][13]

Conclusion

The safe handling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating these PPE, handling, and disposal protocols into your laboratory workflow, you contribute to a culture of safety that protects yourself, your colleagues, and the environment. Always consult with your institution's safety office for specific guidance and training.

References

  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide Safety Data Sheet (SDS) | CAS: 139756-02-8. CHEMDOR CHEMICALS. [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. PMC. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Lab Safety Manual: Working with Hazardous Materials. Hampshire College. [Link]

  • CHEM Safety Manual. Department of Chemistry. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.